DL-Tboa
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S)-2-amino-3-phenylmethoxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c12-8(10(13)14)9(11(15)16)17-6-7-4-2-1-3-5-7/h1-5,8-9H,6,12H2,(H,13,14)(H,15,16)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOBCYXURWDEDS-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(C(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]([C@@H](C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415515 | |
| Record name | (2S,3S)-2-amino-3-phenylmethoxybutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208706-75-6 | |
| Record name | (2S,3S)-2-amino-3-phenylmethoxybutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
what is the mechanism of action of DL-TBOA
An In-depth Technical Guide on the Mechanism of Action of DL-TBOA
Introduction
DL-threo-β-Benzyloxyaspartate (this compound) is a potent and widely utilized pharmacological agent in neuroscience research. It functions as a competitive, non-transportable inhibitor of the high-affinity, sodium-dependent glutamate transporters, also known as Excitatory Amino Acid Transporters (EAATs).[1][2] These transporters are critical for maintaining low extracellular glutamate concentrations, thereby preventing excitotoxicity and ensuring high-fidelity synaptic transmission.[3] By blocking this vital clearance mechanism, this compound serves as an invaluable tool for investigating the physiological roles of glutamate transporters, the dynamics of extracellular glutamate, and the pathological processes underlying excitotoxic neuronal injury.[3][4] This document provides a comprehensive overview of the mechanism of action of this compound, its quantitative pharmacology, the physiological consequences of its activity, and the key experimental protocols used for its characterization.
Core Mechanism of Action: Competitive, Non-Transportable Inhibition
The primary function of EAATs is to remove glutamate from the synaptic cleft and extracellular space, transporting it into glial cells and neurons. This process is driven by the co-transport of sodium (Na+) ions and the counter-transport of a potassium (K+) ion, a mechanism described by the alternating access model.[5]
This compound exerts its effect by competitively binding to the glutamate binding site on the transporter protein.[6] However, unlike the natural substrate glutamate, this compound is not transported across the membrane.[4][7] Electrophysiological studies have confirmed that while this compound effectively blocks glutamate-induced currents, it does not generate any significant inward current on its own, a hallmark of a non-transportable blocker.[4][7] This action effectively locks the transporter in an outward-facing conformation, preventing the conformational changes necessary for glutamate translocation and stalling the transport cycle.[5] The result is a rapid and significant elevation of extracellular glutamate levels.[1][7]
Quantitative Pharmacology
This compound exhibits varying affinities for the five known EAAT subtypes (EAAT1-5). It is generally most potent as an inhibitor of EAAT2, EAAT3, EAAT4, and EAAT5, with lower potency for EAAT1. The precise inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) can vary depending on the experimental system used (e.g., cell line, expression system).
| Parameter | EAAT1 (GLAST) | EAAT2 (GLT-1) | EAAT3 (EAAC1) | EAAT4 | EAAT5 | Assay System / Reference |
| IC₅₀ | 70 µM | 6 µM | 6 µM | - | - | [3H]-d-Asp uptake in HEK293 cells[2] |
| IC₅₀ | 67 µM | 5.5 µM | - | - | - | Glutamate uptake in COS-1 cells[8] |
| Kᵢ | 42 µM | 5.7 µM | - | - | - | [14C]glutamate uptake in COS-1 cells[1][4][9] |
| Kᵢ | 2.9 µM | 2.2 µM | 9.3 µM | - | - | [3H]-d-Asp uptake in HEK293 cells[2] |
| Kᵢ | - | - | - | 4.4 µM | 3.2 µM | Electrophysiology in Xenopus oocytes[2][9] |
| Kb | 9.0 µM | 116 nM | - | - | - | Electrophysiology in Xenopus oocytes[4] |
Physiological and Pathophysiological Consequences
The primary and most immediate consequence of EAAT inhibition by this compound is the accumulation of glutamate in the extracellular space.[1] In vivo microdialysis studies in the rat hippocampus have demonstrated that local perfusion of this compound can increase extracellular glutamate levels by as much as nine-fold.[1] This rapid buildup of an excitatory neurotransmitter leads to the persistent activation of ionotropic (NMDA, AMPA) and metabotropic glutamate receptors.
This overstimulation, termed excitotoxicity, results in a cascade of deleterious downstream events, including excessive calcium (Ca²⁺) influx, mitochondrial dysfunction, production of reactive oxygen species, and activation of apoptotic pathways, ultimately leading to neuronal damage and cell death.[3] The neurotoxic effects of this compound can be prevented by the co-administration of glutamate receptor antagonists like MK-801 (NMDA receptor antagonist) and NBQX (AMPA receptor antagonist).[3] At a systemic level, this hyperexcitability can manifest as seizures.[1]
Key Experimental Protocols
In Vitro Radiotracer Uptake Assay
This method directly quantifies the ability of this compound to inhibit the transport of glutamate into cells expressing specific EAAT subtypes.
-
Cell Culture and Transfection: A cell line that does not endogenously express EAATs, such as COS-1 or HEK293 cells, is transiently or stably transfected with plasmid DNA encoding a specific human EAAT subtype (e.g., hEAAT1 or hEAAT2).[1][4]
-
Assay Procedure:
-
Cells are plated in multi-well plates and grown to sub-confluence.
-
On the day of the assay, cells are washed twice with a physiological buffer (e.g., modified phosphate-buffered saline containing NaCl, KCl, MgCl₂, CaCl₂, and D-glucose, pH 7.4).[1]
-
Cells are pre-incubated in the buffer at 37°C for approximately 10-15 minutes.[1]
-
The assay is initiated by adding the buffer containing a fixed concentration of radiolabeled substrate (e.g., [¹⁴C]glutamate or [³H]D-aspartate) and varying concentrations of this compound.[1][2]
-
Uptake is allowed to proceed for a short period (e.g., 10-12 minutes) at 37°C.[1]
-
The reaction is terminated by rapidly aspirating the solution and washing the cells with ice-cold buffer to remove extracellular radiotracer.
-
Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The amount of uptake in the presence of this compound is compared to control (no inhibitor) to generate dose-response curves, from which IC₅₀ values are calculated.
Electrophysiological Characterization in Xenopus Oocytes
This technique measures the electrical currents associated with transporter function and is used to confirm the non-transportable nature of this compound.
-
Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding a specific EAAT subtype and are incubated for several days to allow for protein expression in the plasma membrane.[4]
-
Two-Electrode Voltage Clamp:
-
An oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to "clamp" the voltage at a desired level (e.g., -60 mV).[8]
-
The application of glutamate induces an inward current, which is a composite of the electrogenic movement of substrate and ions, and a ligand-gated chloride conductance.[4]
-
To test this compound, it is first applied alone. The absence of a significant induced current confirms it is not a transported substrate.[4]
-
Next, glutamate is applied in the presence of this compound. The reduction or blockade of the glutamate-induced current demonstrates the inhibitory action of this compound at the transporter.[4]
-
-
Data Analysis: Dose-response curves are constructed by measuring the inhibition of the glutamate-induced current at various concentrations of this compound to determine inhibitory constants (Kᵢ or Kb).
In Vivo Microdialysis
This method is used to measure the effect of this compound on extracellular neurotransmitter levels in the brain of a living animal.
-
Surgical Procedure: A guide cannula is stereotaxically implanted into a specific brain region (e.g., hippocampus) of an anesthetized rat.[1]
-
Microdialysis:
-
After recovery, a microdialysis probe is inserted through the cannula.
-
The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Molecules from the extracellular fluid diffuse across the probe's semi-permeable membrane into the aCSF.
-
Baseline samples of the outgoing fluid (dialysate) are collected to establish normal extracellular glutamate levels.
-
This compound (e.g., 500 µM) is then added to the perfusion aCSF.[1]
-
Dialysate samples are collected at regular intervals.
-
-
Sample Analysis: The concentration of glutamate, aspartate, and other amino acids in the dialysate is quantified using techniques such as high-performance liquid chromatography (HPLC).[1] This allows for a direct measurement of the real-time impact of EAAT inhibition in the intact brain.
Conclusion
This compound is a potent, selective, and non-transportable competitive inhibitor of excitatory amino acid transporters. Its mechanism of action is centered on binding to the glutamate recognition site and preventing the transporter from cycling, which leads to a rapid and substantial increase in extracellular glutamate concentrations. This action triggers a cascade of excitotoxic signaling, making this compound an essential pharmacological tool for modeling and investigating hyper-glutamatergic states, seizure activity, and the fundamental roles of EAATs in maintaining central nervous system homeostasis.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 3. Neurotoxic and neuroprotective effects of the glutamate transporter inhibitor DL-threo-beta-benzyloxyaspartate (this compound) during physiological and ischemia-like conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Mechanism of inhibition of the glutamate transporter EAAC1 by the conformationally-constrained glutamate analog (+)-HIP-B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of uptake unmasks rapid extracellular turnover of glutamate of nonvesicular origin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Biochemicals - CAT N°: 29632 [bertin-bioreagent.com]
- 9. medchemexpress.com [medchemexpress.com]
DL-TBOA as an Excitatory Amino Acid Transporter Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-threo-β-Benzyloxyaspartate (DL-TBOA) is a potent and widely used pharmacological tool in neuroscience research. It serves as a competitive, non-transportable inhibitor of excitatory amino acid transporters (EAATs).[1][2] EAATs are crucial for maintaining low extracellular concentrations of glutamate, the primary excitatory neurotransmitter in the central nervous system. By clearing glutamate from the synaptic cleft, EAATs prevent excitotoxicity and ensure high fidelity of synaptic transmission.
This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its potency and selectivity, detailed experimental protocols for its use, and a description of the signaling pathways it modulates.
Mechanism of Action
This compound exerts its inhibitory effect by competitively binding to the substrate binding site of EAATs. Unlike the natural substrate glutamate, this compound is not transported into the cell.[3] Its bulky benzyloxy group is thought to prevent the conformational change in the transporter that is necessary for translocation of the substrate across the cell membrane. This blockade of glutamate uptake leads to an accumulation of glutamate in the extracellular space, thereby potentiating the activation of both ionotropic and metabotropic glutamate receptors. This compound exhibits broad-spectrum activity against multiple EAAT subtypes.[1][2]
Quantitative Data Summary
The inhibitory potency of this compound varies across the different EAAT subtypes. The following tables summarize the key quantitative data from various studies.
Table 1: Inhibitory Potency (IC50) of this compound on EAAT Subtypes
| EAAT Subtype | IC50 (µM) | Test System | Reference |
| EAAT1 (Glast) | 70 | COS-1 cells expressing human EAAT1 | [2] |
| EAAT2 (GLT-1) | 6 | COS-1 cells expressing human EAAT2 | [2] |
| EAAT3 (EAAC1) | 6 | COS-1 cells expressing human EAAT3 | [2] |
Table 2: Inhibitory Constant (Ki) of this compound on EAAT Subtypes
| EAAT Subtype | Ki (µM) | Test System | Reference |
| EAAT1 | 42 | COS-1 cells expressing human EAAT1 ([14C]glutamate uptake) | [3] |
| EAAT2 | 5.7 | COS-1 cells expressing human EAAT2 ([14C]glutamate uptake) | [3] |
| EAAT1 | 9.3 | HEK293 cells expressing human EAAT1 ([3H]-d-Asp uptake) | [1] |
| EAAT2 | 2.2 | HEK293 cells expressing human EAAT2 ([3H]-d-Asp uptake) | [1] |
| EAAT3 | 9.3 | HEK293 cells expressing human EAAT3 ([3H]-d-Asp uptake) | [1] |
| EAAT4 | 4.4 | Not specified | [1] |
| EAAT5 | 3.2 | Not specified | [1] |
Table 3: Electrophysiological Inhibition (Kb) of this compound on EAAT Subtypes
| EAAT Subtype | Kb (µM) | Test System | Reference |
| EAAT1 | 9.0 | Xenopus laevis oocytes expressing human EAAT1 | [3] |
| EAAT2 | 0.116 | Xenopus laevis oocytes expressing human EAAT2 | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
[3H]-D-Aspartate Uptake Assay in Cultured Astrocytes
This protocol is used to measure the inhibitory effect of this compound on glutamate uptake in primary astrocyte cultures.
Materials:
-
Primary astrocyte cultures
-
[3H]-D-aspartate
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Hanks' Balanced Salt Solution (HBSS)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Culture: Plate primary astrocytes in 24-well plates and grow to confluency.
-
Preparation of Solutions: Prepare a stock solution of this compound in DMSO. Prepare working solutions of this compound and [3H]-D-aspartate in HBSS.
-
Pre-incubation: Wash the cells twice with warm HBSS. Pre-incubate the cells for 10 minutes at 37°C with HBSS containing various concentrations of this compound or vehicle (DMSO).
-
Uptake Assay: Initiate the uptake by adding HBSS containing [3H]-D-aspartate (final concentration typically 0.1-1 µM) and the corresponding concentration of this compound.
-
Incubation: Incubate the plates at 37°C for 5-10 minutes.
-
Termination of Uptake: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold HBSS to terminate the uptake.
-
Cell Lysis: Lyse the cells by adding 0.5 M NaOH to each well and incubate for 30 minutes at room temperature.
-
Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition of [3H]-D-aspartate uptake against the concentration of this compound.
Whole-Cell Voltage Clamp Recording of EAAT-mediated Currents in Xenopus Oocytes
This protocol allows for the electrophysiological characterization of this compound's inhibitory effect on specific EAAT subtypes expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for the desired EAAT subtype
-
This compound
-
Glutamate
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)
-
Glass microelectrodes (0.5-2 MΩ resistance)
-
Voltage-clamp amplifier and data acquisition system
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject oocytes with the cRNA of the EAAT subtype of interest and incubate for 2-5 days at 18°C.
-
Electrode Preparation: Pull glass microelectrodes and fill with 3 M KCl.
-
Recording Setup: Place an oocyte in a recording chamber continuously perfused with ND96 solution. Impale the oocyte with two microelectrodes for voltage clamping.
-
Recording Protocol: Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
Application of Glutamate: Apply glutamate (typically 10-100 µM) to the bath to evoke an inward current mediated by the expressed EAATs.
-
Application of this compound: After establishing a stable baseline current in response to glutamate, co-apply this compound at various concentrations with glutamate.
-
Data Acquisition: Record the current responses before and during the application of this compound.
-
Data Analysis: Measure the peak amplitude of the glutamate-evoked current in the absence and presence of this compound. Calculate the percentage of inhibition and determine the Kb value by fitting the data to the appropriate dose-response curve.
In Vivo Microdialysis for Extracellular Glutamate and Aspartate Measurement
This protocol describes the use of in vivo microdialysis to measure the effect of this compound on extracellular glutamate and aspartate levels in the brain of a freely moving rodent.
Materials:
-
Adult rat or mouse
-
Stereotaxic apparatus
-
Microdialysis probe (e.g., 2 mm membrane length)
-
Surgical instruments
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
HPLC system with fluorescence detection for amino acid analysis
-
o-phthalaldehyde (OPA) derivatizing agent
Procedure:
-
Surgical Implantation of Microdialysis Probe: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., hippocampus or striatum).
-
Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Sample Collection: After a stabilization period (e.g., 1-2 hours), collect baseline dialysate samples every 10-20 minutes.
-
Administration of this compound: Administer this compound either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Post-treatment Sample Collection: Continue to collect dialysate samples for a defined period after this compound administration.
-
Sample Analysis: Derivatize the amino acids in the dialysate samples with OPA and analyze the levels of glutamate and aspartate using HPLC with fluorescence detection.
-
Data Analysis: Express the post-treatment amino acid concentrations as a percentage of the baseline levels and analyze the time course of the effect of this compound.
Signaling Pathways
By inhibiting EAATs, this compound indirectly modulates neuronal signaling by increasing the concentration and residence time of glutamate in the synaptic cleft and extrasynaptic space. This leads to enhanced activation of ionotropic and metabotropic glutamate receptors.
Overview of this compound's Effect at the Glutamatergic Synapse
The following diagram illustrates the primary effect of this compound at a glutamatergic synapse.
Downstream Signaling of NMDA Receptor Activation
The increased activation of NMDA receptors by elevated glutamate levels triggers several downstream signaling cascades.
Downstream Signaling of Group I Metabotropic Glutamate Receptor Activation
Glutamate spillover from the synapse can activate perisynaptic Group I mGluRs (mGluR1 and mGluR5).
References
- 1. [PDF] Glutamate, Glutamate Receptors, and Downstream Signaling Pathways | Semantic Scholar [semanticscholar.org]
- 2. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate Spillover in the Striatum Depresses Dopaminergic Transmission by Activating Group I Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of DL-TBOA in Neuroscience: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of DL-threo-β-benzyloxyaspartate (DL-TBOA), a potent and widely used pharmacological tool in neuroscience research. We will delve into its core function as a glutamate transporter inhibitor, its mechanism of action, and the experimental methodologies employed to investigate its effects.
Core Function and Mechanism of Action
This compound is a competitive, non-transportable antagonist of excitatory amino acid transporters (EAATs).[1] Unlike the neurotransmitter glutamate, this compound binds to the transporter but is not translocated into the cell, thereby effectively blocking the uptake of glutamate from the extracellular space.[2][3] This blockade leads to an accumulation of extracellular glutamate, which can have profound effects on neuronal signaling and viability. This compound exhibits selectivity for EAATs over ionotropic and metabotropic glutamate receptors.[2]
The primary function of EAATs is to maintain a low extracellular concentration of glutamate, preventing excitotoxicity and ensuring high-fidelity synaptic transmission.[4][5] By inhibiting these transporters, this compound allows researchers to probe the physiological roles of glutamate uptake in various neural processes and pathological conditions.
The mechanism of this compound's inhibition of glutamate transport can be visualized as a competitive binding process at the glutamate binding site on the EAAT. This prevents the conformational changes necessary for glutamate translocation across the cell membrane.
Quantitative Data: Inhibitory Potency
The inhibitory effects of this compound on different EAAT subtypes have been quantified using various assays. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters that describe its potency.
| Parameter | EAAT1 (GLAST) | EAAT2 (GLT-1) | EAAT3 (EAAC1) | EAAT4 | EAAT5 | Assay Method | Reference |
| IC50 | 70 µM | 6 µM | 6 µM | - | - | - | [1][6] |
| IC50 | 67 µM | 5.5 µM | - | - | - | Glutamate Uptake in COS-1 cells | |
| Ki | 42 µM | 5.7 µM | - | - | - | [14C]glutamate Uptake in COS-1 cells | [2][6][7][8] |
| Ki | 9.3 µM | 2.2 µM | 2.9 µM | - | - | [3H]-d-Asp Uptake in HEK293 cells | |
| Ki | - | - | - | 4.4 µM | 3.2 µM | Electrophysiology in Xenopus oocytes | [1][6] |
| Kb | 9.0 µM | 116 nM | - | - | - | Electrophysiology in Xenopus oocytes | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to characterize the function of this compound.
Glutamate Uptake Assay in Cell Lines (e.g., COS-1, HEK293)
This assay measures the inhibition of radiolabeled glutamate or aspartate uptake into cells expressing specific EAAT subtypes.
Methodology:
-
Cell Culture: Culture COS-1 or HEK293 cells and transfect them with the cDNA for the human EAAT subtype of interest.
-
Preparation: Seed the transfected cells in multi-well plates. On the day of the experiment, wash the cells twice with a modified phosphate-buffered saline (137 mM NaCl, 2.7 mM KCl, 8.1 mM Na2HPO4, 1.5 mM KH2PO4, 1 mM MgCl2, 1 mM CaCl2, and 10 mM D-glucose, pH 7.4).[7]
-
Pre-incubation: Pre-incubate the cells in the buffer at 37°C for 12 minutes.[7]
-
Incubation: Aspirate the buffer and add 100 µl of buffer containing a fixed concentration of radiolabeled L-glutamate (e.g., 1 µM [14C]glutamate) or D-aspartate (e.g., [3H]-d-Asp) and varying concentrations of this compound.[7]
-
Termination: Incubate at 37°C for 12 minutes.[7] Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC50 or Ki value by fitting the data to a dose-response curve.
Electrophysiological Recording in Xenopus Oocytes
This technique allows for the direct measurement of transporter-associated currents and their inhibition by this compound.
Methodology:
-
Oocyte Preparation: Harvest oocytes from Xenopus laevis and inject them with cRNA encoding the desired human EAAT subtype.
-
Recording Setup: Place a single oocyte in a recording chamber continuously perfused with recording solution. Use a two-electrode voltage-clamp amplifier to hold the oocyte at a specific membrane potential (e.g., -60 mV).
-
Substrate Application: Apply a known concentration of glutamate or aspartate to the oocyte, which will induce an inward current mediated by the expressed EAATs.
-
Inhibitor Application: Co-apply this compound with the substrate. As a competitive inhibitor, this compound will reduce the magnitude of the substrate-induced current without generating a current itself.[2]
-
Data Analysis: Measure the reduction in the current amplitude in the presence of different concentrations of this compound to determine its inhibitory constant (Ki or Kb).
In Vivo Microdialysis
This technique is used to measure the extracellular concentrations of neurotransmitters in the brain of a living animal.
Methodology:
-
Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of an anesthetized animal (e.g., the hippocampus of a rat).
-
Perfusion: Perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Collect the dialysate, which contains a fraction of the extracellular molecules from the surrounding brain tissue.
-
Drug Administration: Dissolve this compound in the perfusion medium (e.g., 500 µM in Ringer Krebs medium) and administer it through the microdialysis probe.[7]
-
Analysis: Analyze the collected dialysate samples using high-performance liquid chromatography (HPLC) to quantify the concentrations of glutamate, aspartate, and other amino acids.[7]
Signaling Pathways and Physiological Consequences
By blocking glutamate uptake, this compound leads to an elevation of extracellular glutamate levels.[7] This has significant downstream consequences for neuronal signaling, particularly through the activation of glutamate receptors.
An important consequence of elevated extracellular glutamate is the activation of N-methyl-D-aspartate (NMDA) receptors, including those located outside of the synapse (extrasynaptic NMDA receptors).[9] This can lead to increased intracellular calcium concentrations and, in some cases, excitotoxicity and neuronal cell death.[4] The neurotoxic effects of this compound can be prevented by the co-application of NMDA receptor antagonists like MK-801 and AMPA receptor antagonists like NBQX.[4]
Under conditions of simulated ischemia (oxygen and glucose deprivation), a low, sub-toxic dose of this compound can be neuroprotective.[4] This is thought to occur by preventing the reverse operation of glutamate transporters, which can release glutamate into the extracellular space during energy failure.[4]
References
- 1. This compound | EAAT inhibitor | Hello Bio [hellobio.com]
- 2. DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of uptake unmasks rapid extracellular turnover of glutamate of nonvesicular origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurotoxic and neuroprotective effects of the glutamate transporter inhibitor DL-threo-beta-benzyloxyaspartate (this compound) during physiological and ischemia-like conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of inhibition of the glutamate transporter EAAC1 by the conformationally-constrained glutamate analog (+)-HIP-B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. This compound | CAS:205309-81-5 | inhibitor of excitatory amino acid transporters | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. Glutamate Transporters Prevent the Generation of Seizures in the Developing Rat Neocortex - PMC [pmc.ncbi.nlm.nih.gov]
The Foundational Role of DL-TBOA in Elucidating the Function of Excitatory Amino Acid Transporters (EAATs): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Excitatory Amino Acid Transporters (EAATs) are critical regulators of glutamatergic neurotransmission, meticulously controlling extracellular glutamate levels to prevent excitotoxicity and ensure synaptic fidelity. The development of potent and selective inhibitors has been instrumental in dissecting the complex physiology and pathophysiology of these transporters. Among these pharmacological tools, DL-threo-β-benzyloxyaspartate (DL-TBOA) has emerged as a cornerstone for foundational research. This technical guide provides an in-depth overview of the core principles of this compound's interaction with EAATs, summarizing key quantitative data, detailing essential experimental protocols for its use, and visualizing the associated biological pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals dedicated to advancing the understanding of EAAT function in health and disease.
Introduction to Excitatory Amino Acid Transporters (EAATs)
The EAAT family in mammals comprises five subtypes, EAAT1 (GLAST), EAAT2 (GLT-1), EAAT3 (EAAC1), EAAT4, and EAAT5, each with distinct expression patterns and functional properties.[1] EAAT1 and EAAT2 are predominantly expressed in glial cells and are responsible for the majority of glutamate uptake in the brain.[1] EAAT3, EAAT4, and EAAT5 are primarily found in neurons and exhibit more specialized roles.[1][2]
The canonical function of EAATs is the secondary active transport of glutamate and other excitatory amino acids into the cell against their concentration gradient. This process is thermodynamically coupled to the co-transport of three Na⁺ ions and one H⁺ ion, and the counter-transport of one K⁺ ion.[3] In addition to this transport function, EAATs also possess a thermodynamically uncoupled anion channel activity that is gated by glutamate and sodium.[4][5] The ratio of transport to anion conductance varies significantly between subtypes, with EAAT4 and EAAT5 exhibiting a more prominent anion channel function.[5]
This compound: A Potent, Non-Transportable EAAT Inhibitor
This compound is a competitive antagonist of the glutamate binding site on EAATs.[6] A key characteristic of this compound is that it is a non-transportable blocker, meaning it binds to the transporter but is not translocated into the cell.[6][7] This property makes it an invaluable tool for isolating the effects of transporter inhibition from any potential downstream intracellular effects of the inhibitor itself. This compound exhibits broad-spectrum activity against all EAAT subtypes, albeit with varying potencies.[6][8] Its high selectivity for EAATs over ionotropic and metabotropic glutamate receptors further solidifies its utility in specifically probing transporter function.[6][9]
Quantitative Analysis of this compound-EAAT Interactions
The affinity and inhibitory potency of this compound for different EAAT subtypes have been extensively characterized using various experimental paradigms. The following tables summarize the key quantitative data from foundational studies.
| EAAT Subtype | IC₅₀ (μM) | Experimental System | Reference |
| EAAT1 | 70 | COS-1 cells expressing human EAAT1 | [8] |
| EAAT2 | 6 | COS-1 cells expressing human EAAT2 | [8] |
| EAAT3 | 6 | Not specified | [8] |
| EAAT1 | ~2 (for [³H]-D-Asp uptake) | HCT116 and LoVo cells | [10] |
| EAAT2 | ~2 (for [³H]-D-Asp uptake) | HCT116 and LoVo cells | [10] |
Table 1: IC₅₀ values of this compound for EAAT subtypes.
| EAAT Subtype | Kᵢ (μM) | Experimental System | Reference |
| EAAT1 | 42 | COS-1 cells expressing human EAAT1 ([¹⁴C]glutamate uptake) | [8][9] |
| EAAT2 | 5.7 | COS-1 cells expressing human EAAT2 ([¹⁴C]glutamate uptake) | [8][9] |
| EAAT4 | 4.4 | Competitive binding assay | [6][8] |
| EAAT5 | 3.2 | Competitive binding assay | [6][8] |
| EAAT1 | 9.3 | HEK293 cells expressing human EAAT1 ([³H]-D-Asp uptake) | [6] |
| EAAT2 | 2.2 | HEK293 cells expressing human EAAT2 ([³H]-D-Asp uptake) | [6] |
| EAAT3 | 9.3 | HEK293 cells expressing human EAAT3 ([³H]-D-Asp uptake) | [6] |
| EAAT5 | 0.4 ± 0.1 | Inhibition of leak anion current |
Table 2: Kᵢ values of this compound for EAAT subtypes.
| EAAT Subtype | Kₘ (μM) | Assay Type | Reference |
| EAAT1 | 2.8 | FLIPR Membrane Potential (FMP) assay | [6] |
| EAAT2 | 0.59 | FLIPR Membrane Potential (FMP) assay | [6] |
| EAAT3 | 1.8 | FLIPR Membrane Potential (FMP) assay | [6] |
Table 3: Apparent affinity (Kₘ) values determined in a membrane potential assay.
| EAAT Subtype | Kₑ (nM) | Experimental System | Reference |
| EAAT1 | 9.0 | Xenopus laevis oocytes expressing human EAAT1 | [9] |
| EAAT2 | 116 | Xenopus laevis oocytes expressing human EAAT2 | [9] |
Table 4: Kₑ values of this compound determined by electrophysiological recordings.
Experimental Protocols for Studying this compound and EAATs
The following sections provide detailed methodologies for key experiments used to characterize the interaction between this compound and EAATs.
Radiolabeled Substrate Uptake Assay
This assay directly measures the function of EAATs by quantifying the uptake of a radiolabeled substrate, such as [³H]-D-aspartate or [¹⁴C]-glutamate, into cells expressing the transporters.
Objective: To determine the inhibitory potency (IC₅₀) or inhibition constant (Kᵢ) of this compound on specific EAAT subtypes.
Materials:
-
Cell line expressing the EAAT subtype of interest (e.g., HEK293, COS-1)
-
Cell culture reagents
-
Radiolabeled substrate ([³H]-D-aspartate or [¹⁴C]-glutamate)
-
This compound stock solution
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Scintillation fluid
-
Scintillation counter
-
96-well microplates
Procedure:
-
Cell Culture and Seeding: Culture cells expressing the target EAAT subtype under standard conditions. Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Preparation of Reagents: Prepare serial dilutions of this compound in assay buffer. Prepare the radiolabeled substrate solution in assay buffer at the desired final concentration.
-
Equilibration: Gently wash the cells with assay buffer to remove culture medium. Add assay buffer to each well and incubate for a short period (e.g., 10 minutes) at the desired temperature (e.g., 37°C) to allow the cells to equilibrate.
-
Inhibition: Remove the equilibration buffer and add the different concentrations of this compound to the wells. Include a vehicle control (no inhibitor) and a positive control for maximal inhibition (a saturating concentration of a known inhibitor). Incubate for a defined period (e.g., 10-20 minutes).
-
Uptake Initiation: Add the radiolabeled substrate to all wells to initiate the uptake reaction.
-
Uptake Termination: After a specific incubation time (e.g., 5-10 minutes), rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer. This step is critical to remove extracellular radiolabel.
-
Cell Lysis and Scintillation Counting: Lyse the cells in the wells (e.g., with a lysis buffer or distilled water). Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of substrate taken up by the cells. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Whole-Cell Patch-Clamp Electrophysiology in Xenopus Oocytes
This technique allows for the direct measurement of the currents associated with EAAT activity, including both the stoichiometric transport current and the uncoupled anion conductance.
Objective: To characterize the electrophysiological effects of this compound on EAAT-mediated currents.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the EAAT subtype of interest
-
Microinjection setup
-
Electrophysiology rig (amplifier, micromanipulators, perfusion system)
-
Borosilicate glass capillaries for pulling electrodes
-
Recording solutions (extracellular and intracellular)
-
This compound stock solution
Procedure:
-
Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject the cRNA encoding the target EAAT subtype into the oocytes and incubate for 2-5 days to allow for protein expression.
-
Electrode Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Recording Setup: Place an oocyte in the recording chamber and perfuse with the extracellular solution.
-
Whole-Cell Configuration: Approach the oocyte with the recording pipette and form a giga-ohm seal with the membrane. Rupture the membrane patch to achieve the whole-cell configuration.
-
Current Recording: Clamp the oocyte at a holding potential (e.g., -60 mV). Apply voltage steps or ramps to elicit EAAT-mediated currents.
-
Drug Application: Apply glutamate to the oocyte to activate the transporters and record the resulting current. After establishing a stable baseline response, co-apply this compound with glutamate to observe its inhibitory effect. Wash out the drugs to ensure reversibility.
-
Anion Current Measurement: To specifically measure the uncoupled anion current, the ionic composition of the recording solutions can be manipulated (e.g., by replacing Cl⁻ with a less permeable anion).
-
Data Analysis: Analyze the recorded currents to determine the extent of inhibition by this compound. Dose-response curves can be generated to calculate the IC₅₀ or Kᵢ for the blockade of the transport or anion currents.
Visualizing the Impact of this compound
Signaling Pathways and Mechanisms
The following diagrams illustrate the fundamental mechanisms of EAAT function and how this compound intervenes.
Caption: Competitive inhibition of EAAT by this compound.
Caption: Blockade of EAAT anion channel by this compound.
Experimental Workflows
The following diagrams outline the logical flow of the key experimental protocols.
Caption: Workflow for radiolabeled substrate uptake assay.
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Conclusion
This compound has proven to be an indispensable pharmacological tool for the foundational study of Excitatory Amino Acid Transporters. Its properties as a potent, competitive, and non-transportable inhibitor have allowed researchers to precisely dissect the roles of EAATs in regulating synaptic transmission, neuronal excitability, and cellular metabolism. The quantitative data and experimental protocols detailed in this guide provide a solid framework for the continued investigation of EAAT function. As research progresses towards the development of novel therapeutics for neurological disorders where EAAT dysfunction is implicated, the foundational knowledge gained through the use of this compound will undoubtedly continue to be of paramount importance. Future research may focus on developing subtype-selective inhibitors to further unravel the specific contributions of each EAAT to brain function and disease.
References
- 1. Validation of a System xc– Functional Assay in Cultured Astrocytes and Nervous Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 5. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. scribd.com [scribd.com]
- 8. Apo state pore opening as functional basis of increased EAAT anion channel activity in episodic ataxia 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurotoxic and neuroprotective effects of the glutamate transporter inhibitor DL-threo-beta-benzyloxyaspartate (this compound) during physiological and ischemia-like conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for obtaining rodent brain slices for electrophysiological recordings or neuroanatomical studies [protocols.io]
DL-Threo-β-Benzyloxyaspartate (DL-TBOA): A Comprehensive Technical Guide on its Discovery, Mechanism, and Significance as a Pan-Excitatory Amino Acid Transporter Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-threo-β-benzyloxyaspartate (DL-TBOA), a potent, non-transportable competitive inhibitor of excitatory amino acid transporters (EAATs), has become an indispensable tool in neuroscience research. This technical guide provides an in-depth overview of the discovery, synthesis, and multifaceted significance of this compound. We will explore its mechanism of action, subtype selectivity, and its application in elucidating the physiological and pathological roles of glutamate transport. This document consolidates quantitative data on its inhibitory potency, details key experimental protocols for its characterization, and provides visual representations of its mechanism and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Discovery and Synthesis
This compound was developed as a novel derivative of DL-threo-β-hydroxyaspartate, a known glutamate transporter inhibitor.[1] The addition of a benzyloxy group significantly enhanced its potency and stability compared to its predecessors.[1][2] The synthesis of this compound can be achieved through various methods, with chemoenzymatic approaches offering a stereoselective and efficient route.
A notable chemoenzymatic synthesis involves a three-step process starting from dimethyl acetylenedicarboxylate. This method utilizes engineered methylaspartate ammonia lyase variants for the asymmetric amination of a 2-benzyloxyfumarate derivative, yielding the desired L-threo-3-benzyloxyaspartate (the more active enantiomer of the racemic this compound mixture) with high stereoselectivity.[2]
Mechanism of Action
This compound functions as a competitive, non-transportable inhibitor of all known subtypes of excitatory amino acid transporters (EAATs).[3][4] EAATs are crucial for maintaining low extracellular glutamate concentrations in the central nervous system, thereby preventing excitotoxicity and ensuring high-fidelity synaptic transmission.[5]
The transport cycle of EAATs involves the binding of glutamate and co-transported ions (Na⁺, H⁺) from the extracellular space, followed by a conformational change that releases the substrates into the cytoplasm. A subsequent counter-transport of K⁺ resets the transporter to its outward-facing conformation. This compound binds to the glutamate binding site on the extracellular side of the transporter but is not translocated across the membrane.[6][7] This competitive binding prevents the binding of glutamate and locks the transporter in an outward-facing conformation, thereby inhibiting the entire transport cycle.[6]
Quantitative Data on Inhibitory Potency
The inhibitory activity of this compound has been quantified across various EAAT subtypes using different experimental assays. The following tables summarize the reported IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibitory constant) values.
| EAAT Subtype | IC₅₀ (µM) | Reference(s) |
| EAAT1 (G LAST) | 70 | [3][5][8] |
| EAAT2 (GLT-1) | 6 | [3][5][8] |
| EAAT3 (EAAC1) | 6 | [3][8] |
Table 1: IC₅₀ Values of this compound for Human EAAT Subtypes
| EAAT Subtype | Kᵢ (µM) | Assay Conditions | Reference(s) |
| hEAAT1 | 42 | [¹⁴C]glutamate uptake in COS-1 cells | [1][2][5] |
| hEAAT2 | 5.7 | [¹⁴C]glutamate uptake in COS-1 cells | [1][2][5] |
| hEAAT1 | 2.9 | [³H]-d-Asp uptake in HEK293 cells | [3][9] |
| hEAAT2 | 2.2 | [³H]-d-Asp uptake in HEK293 cells | [3][9] |
| hEAAT3 | 9.3 | [³H]-d-Asp uptake in HEK293 cells | [3][9] |
| EAAT4 | 4.4 | Not specified | [3][9] |
| EAAT5 | 3.2 | Not specified | [3][9] |
Table 2: Kᵢ Values of this compound for EAAT Subtypes
| EAAT Subtype | Kₑ (µM) | Assay Conditions | Reference(s) |
| hEAAT1 | 9.0 | Electrophysiology in Xenopus oocytes | [1][2] |
| hEAAT2 | 0.116 | Electrophysiology in Xenopus oocytes | [1][2] |
Table 3: Kₑ Values of this compound Determined by Electrophysiology
Significance in Research and Drug Development
This compound's broad-spectrum inhibition of EAATs has made it a critical tool for investigating the roles of glutamate transporters in various physiological and pathological processes.
-
Neurotransmission: By blocking glutamate uptake, this compound allows researchers to study the consequences of elevated extracellular glutamate levels on synaptic transmission and plasticity.[10][11][12] This has been instrumental in understanding glutamate spillover and the activation of extrasynaptic receptors.
-
Excitotoxicity and Neurodegeneration: this compound can induce excitotoxic cell death by preventing the clearance of glutamate, providing a model to study the mechanisms underlying neurodegenerative diseases where glutamate transport is impaired.[13] Conversely, under ischemic conditions where transporters can operate in reverse, partial inhibition with this compound has shown neuroprotective effects by reducing glutamate release.[13]
-
Drug Discovery: this compound serves as a reference compound in the development of more potent and subtype-selective EAAT inhibitors. The structural backbone of this compound has inspired the synthesis of numerous analogs with improved pharmacological profiles.
Detailed Experimental Protocols
Radiolabeled Substrate Uptake Assay
This assay measures the inhibition of radiolabeled glutamate or aspartate uptake into cells expressing specific EAAT subtypes.
Protocol:
-
Cell Culture and Plating: Culture HEK293 or COS-1 cells stably or transiently expressing the EAAT subtype of interest. Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in the assay buffer (e.g., modified phosphate-buffered saline containing 137 mM NaCl, 2.7 mM KCl, 8.1 mM Na₂HPO₄, 1.5 mM KH₂PO₄, 1mM MgCl₂, 1mM CaCl₂, and 10 mM D-glucose, pH 7.4). Prepare the radiolabeled substrate (e.g., [³H]D-Aspartate or [¹⁴C]Glutamate) in the assay buffer.
-
Assay Procedure:
-
Wash the cells twice with the assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for 10-20 minutes at 37°C.
-
Initiate the uptake by adding the radiolabeled substrate.
-
Incubate for a specific time (e.g., 10-12 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
-
Measurement and Analysis:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine non-specific uptake in the presence of a saturating concentration of a non-radiolabeled substrate.
-
Calculate the specific uptake and plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value. The Kᵢ value can be calculated using the Cheng-Prusoff equation.[14]
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique measures the currents associated with EAAT activity and their inhibition by this compound.
Protocol:
-
Oocyte Preparation and Injection:
-
Surgically remove ovarian lobes from a female Xenopus laevis.
-
Isolate and defolliculate oocytes by enzymatic digestion (e.g., with collagenase).
-
Inject oocytes with cRNA encoding the desired EAAT subtype.
-
Incubate the injected oocytes for 2-5 days at 16-18°C in Barth's solution.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., containing 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4).
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl) for voltage clamping and current recording.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
-
Data Acquisition and Analysis:
-
Record the baseline holding current.
-
Apply a saturating concentration of glutamate to induce a maximal inward current.
-
After washout, co-apply glutamate with varying concentrations of this compound.
-
Measure the reduction in the glutamate-induced current in the presence of this compound.
-
Plot the fractional inhibition of the current against the this compound concentration to determine the IC₅₀ or Kₑ value.[5]
-
Organotypic Hippocampal Slice Cultures and Cell Death Assay
This ex vivo model allows for the study of the effects of this compound on neuronal viability in a preparation that preserves the tissue architecture of the hippocampus.
Protocol:
-
Slice Culture Preparation:
-
Isolate hippocampi from postnatal day 6-9 rat or mouse pups.[3][10]
-
Prepare 350-400 µm thick transverse slices using a McIlwain tissue chopper or a vibratome.
-
Place the slices on semiporous membrane inserts in 6-well plates containing culture medium.[1][8]
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO₂.
-
-
This compound Treatment and Cell Death Quantification:
-
After a period of stabilization in culture (e.g., 7-10 days), treat the slices with varying concentrations of this compound for a specified duration (e.g., 48 hours).
-
To quantify cell death, incubate the slices with a fluorescent marker for cell death, such as propidium iodide (PI).
-
Acquire fluorescent images of the slices using a fluorescence microscope.
-
Quantify the PI fluorescence intensity in different hippocampal subregions (e.g., CA1, CA3, DG) to determine the extent of cell death.
-
Co-application with glutamate receptor antagonists (e.g., NBQX and MK-801) can be used to confirm that the observed cell death is due to excitotoxicity.[13]
-
Conclusion
This compound has proven to be a cornerstone pharmacological tool in the study of glutamatergic neuroscience. Its potent, non-transportable, and broad-spectrum inhibitory action on EAATs has enabled significant advancements in our understanding of glutamate homeostasis in health and disease. The detailed methodologies and compiled quantitative data presented in this guide are intended to facilitate its effective use in future research and to serve as a valuable resource for scientists and drug development professionals working to unravel the complexities of the glutamatergic system and to develop novel therapeutics for neurological disorders.
References
- 1. Preparation of organotypic hippocampal slice cultures for long-term live imaging | Springer Nature Experiments [experiments.springernature.com]
- 2. Chemoenzymatic Synthesis of ortho-, meta-, and para-Substituted Derivatives of l-threo-3-Benzyloxyaspartate, An Important Glutamate Transporter Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of organotypic hippocampal slice cultures: interface method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. mdpi.com [mdpi.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. This compound | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 10. Preparation of organotypic hippocampal slice cultures for long-term live imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Conventional and Breakthrough Tool for the Study of L-Glutamate Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters. | Semantic Scholar [semanticscholar.org]
A Preliminary Investigation of DL-TBOA in Neuronal Cultures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary investigation of DL-Threo-β-benzyloxyaspartate (DL-TBOA) in neuronal cultures. This compound is a potent and widely used pharmacological tool for studying the roles of excitatory amino acid transporters (EAATs) in neuronal function and pathology. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Core Concepts of this compound Action
This compound is a competitive, non-transportable antagonist of glutamate transporters. This means it binds to the transporters but is not carried into the cell, effectively blocking the uptake of glutamate from the extracellular space.[1] The primary consequence of this action in neuronal cultures is an increase in the extracellular concentration of glutamate, the principal excitatory neurotransmitter in the central nervous system.[1][2] This accumulation of glutamate can lead to the overactivation of glutamate receptors, a phenomenon known as excitotoxicity, which is implicated in various neurological disorders.[3][4]
Under normal physiological conditions, glutamate transporters, such as GLAST and GLT-1, are predominantly expressed by astrocytes and are crucial for maintaining low extracellular glutamate levels.[3] By inhibiting these transporters, this compound provides a valuable model for studying the consequences of impaired glutamate homeostasis.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's effects derived from various in vitro studies.
Table 1: Inhibitory Potency of this compound on Human Excitatory Amino Acid Transporters (EAATs)
| Transporter Subtype | IC50 Value (μM) | K_i_ Value (μM) | K_m_ Value (μM) (FMP Assay) |
| EAAT1 (GLAST) | 70 | 2.9 | 2.8 |
| EAAT2 (GLT-1) | 6 | 2.2 | 0.59 |
| EAAT3 (EAAC1) | 6 | 9.3 | 1.8 |
| EAAT4 | - | 4.4 | - |
| EAAT5 | - | 3.2 | - |
Data sourced from Tocris Bioscience and Jabaudon et al., 1999.[1]
Table 2: Neurotoxic Effects of this compound in Organotypic Hippocampal Slice Cultures
| Hippocampal Region | EC50 Value for Cell Death (μM) |
| CA1 | ~40 |
| CA3 | ~45 |
| Dentate Gyrus | ~38-48 |
Data represents the concentration of this compound that induces 50% of the maximal cell death after 48 hours of exposure, as measured by propidium iodide uptake.[3]
Table 3: Electrophysiological and Neurochemical Effects of this compound
| Parameter | Concentration of this compound | Observed Effect | Neuronal Culture Type |
| Extracellular Glutamate | 10 µM | Two-fold increase from 61 ± 4 to 220 ± 3 nM after 15 minutes.[5] | Rat Hippocampal Slices |
| NMDAR-mediated Current | 200 µM | Rapid activation in CA3 pyramidal neurons.[1] | Rat Organotypic Hippocampal Slices |
| Astrocyte Transporter Current | 30 µM | Four-fold decrease in amplitude.[6] | Rat Hippocampal Slices |
| NMDAR EPSC Amplitude | 30 µM | 117 ± 7% of control.[7] | Rat Hippocampal Slices |
| NMDAR EPSC Decay Time | 30 µM | 147 ± 34% of control.[7] | Rat Hippocampal Slices |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in neuronal cultures.
Induction of Excitotoxicity in Organotypic Hippocampal Slice Cultures
This protocol is adapted from studies investigating the neurotoxic effects of this compound.[3]
a. Preparation of Organotypic Hippocampal Slice Cultures:
-
Dissect hippocampi from P8-P12 rat pups in ice-cold Gey's balanced salt solution supplemented with glucose.
-
Cut 400 µm thick transverse slices using a McIlwain tissue chopper.
-
Transfer the slices to porous membrane inserts in a 6-well plate containing culture medium (e.g., 50% MEM, 25% Hank's balanced salt solution, 25% horse serum, supplemented with glucose and L-glutamine).
-
Incubate at 37°C in a 5% CO2 humidified atmosphere for 7-10 days before experimentation.
b. This compound Treatment and Assessment of Cell Death:
-
Prepare stock solutions of this compound in an appropriate solvent (e.g., water or DMSO).
-
On the day of the experiment, replace the culture medium with a fresh medium containing the desired final concentrations of this compound (e.g., ranging from 10 µM to 100 µM).
-
To quantify cell death, add propidium iodide (PI) to the culture medium at a final concentration of 5 µg/mL. PI is a fluorescent dye that enters cells with compromised membranes.
-
Incubate the slices for 48 hours.
-
Capture fluorescent images of the slices using a fluorescence microscope.
-
Quantify the PI fluorescence intensity in different hippocampal regions using image analysis software.
Measurement of Extracellular Glutamate Levels
This protocol describes how to measure changes in extracellular glutamate following the application of this compound using high-performance liquid chromatography (HPLC).[8]
a. Cell Culture and Treatment:
-
Plate primary neuronal/glial co-cultures or organotypic slices as described previously.
-
Allow the cultures to mature for at least 21 days in vitro.[8]
-
On the day of the experiment, gently wash the cultures with a balanced salt solution.
-
Incubate the cultures with a solution containing 10 µM this compound for a defined period (e.g., 20 minutes).[8]
-
Collect the supernatant (extracellular medium) for analysis.
b. HPLC Analysis:
-
Derivatize the amino acids in the collected supernatant using a fluorescent tagging agent (e.g., o-phthaldialdehyde).
-
Inject the derivatized sample into an HPLC system equipped with a C18 reverse-phase column.
-
Separate the amino acids using a gradient elution protocol.
-
Detect the fluorescently labeled amino acids using a fluorescence detector.
-
Quantify the glutamate concentration by comparing the peak area to a standard curve of known glutamate concentrations.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: Signaling pathway of this compound-induced excitotoxicity.
Caption: General experimental workflow for studying this compound in neuronal cultures.
Conclusion
This compound is an indispensable tool for elucidating the roles of glutamate transporters in neuronal health and disease. By competitively inhibiting glutamate uptake, it allows for the controlled study of excitotoxicity and the downstream signaling pathways involved in neuronal cell death. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to design and execute their own investigations into the complex mechanisms of glutamate homeostasis. Further research building upon these preliminary findings will be crucial for developing therapeutic strategies for neurological disorders characterized by excitotoxic damage.
References
- 1. Inhibition of uptake unmasks rapid extracellular turnover of glutamate of nonvesicular origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Neurotoxic and neuroprotective effects of the glutamate transporter inhibitor DL-threo-beta-benzyloxyaspartate (this compound) during physiological and ischemia-like conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reducing Glutamate Uptake in Rat Hippocampal Slices Enhances Astrocytic Membrane Depolarization While Down-Regulating CA3–CA1 Synaptic Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuronal Glutamate Transporters Limit Activation of NMDA Receptors by Neurotransmitter Spillover on CA1 Pyramidal Cells | Journal of Neuroscience [jneurosci.org]
- 7. Neuronal Glutamate Transporters Limit Activation of NMDA Receptors by Neurotransmitter Spillover on CA1 Pyramidal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DL-TBOA: Properties, Characteristics, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-threo-β-Benzyloxyaspartic acid (DL-TBOA) is a potent and widely utilized pharmacological tool in neuroscience research. As a competitive, non-transportable antagonist of excitatory amino acid transporters (EAATs), this compound plays a crucial role in elucidating the physiological and pathological functions of glutamate uptake. This technical guide provides a comprehensive overview of the fundamental properties and characteristics of this compound. It includes detailed experimental protocols for key assays, quantitative data on its inhibitory activity, and visualizations of its mechanism of action and experimental workflows to facilitate its effective use in a laboratory setting.
Core Properties and Characteristics
This compound is a synthetic derivative of aspartic acid characterized by the addition of a benzyloxy group. This structural modification confers its potent inhibitory activity against EAATs.
| Property | Value | Reference |
| Chemical Name | DL-threo-β-Benzyloxyaspartic acid | [1][2] |
| Molecular Formula | C₁₁H₁₃NO₅ | [1] |
| Molecular Weight | 239.23 g/mol | [1] |
| Appearance | White solid | [3] |
| Solubility | Soluble in DMSO (>100 mM), sparingly soluble in water (approx. 5 mM with gentle warming) | [3][4] |
| Storage | Desiccate at -20°C | [3][4] |
| Purity | ≥98% (HPLC) | [1] |
Mechanism of Action
This compound functions as a competitive antagonist at the glutamate binding site of all five known subtypes of excitatory amino acid transporters (EAAT1-5).[1][4][5] Unlike the natural substrate glutamate, this compound is not transported into the cell, making it a pure blocker of uptake.[2][6] This blockade leads to an accumulation of extracellular glutamate, a property that is instrumental in studying the consequences of impaired glutamate clearance in various neurological conditions.[6] this compound exhibits high selectivity for EAATs over ionotropic and metabotropic glutamate receptors.[2][4]
Signaling Pathway: Competitive Inhibition of EAATs by this compound
Caption: Competitive inhibition of EAAT by this compound.
Quantitative Pharmacological Data
The inhibitory potency of this compound varies across the different EAAT subtypes. This data is crucial for designing experiments and interpreting results.
| EAAT Subtype | Inhibition Constant (Kᵢ) | IC₅₀ Value | Reference |
| EAAT1 (GLAST) | 42 µM ([¹⁴C]glutamate uptake in COS-1 cells) | 70 µM | [2][5][7] |
| 9.3 µM ([³H]-d-Asp uptake in HEK293 cells) | [1] | ||
| EAAT2 (GLT-1) | 5.7 µM ([¹⁴C]glutamate uptake in COS-1 cells) | 6 µM | [2][5][7] |
| 2.2 µM ([³H]-d-Asp uptake in HEK293 cells) | [1] | ||
| EAAT3 (EAAC1) | 9.3 µM ([³H]-d-Asp uptake in HEK293 cells) | 6 µM | [1][5] |
| EAAT4 | 4.4 µM | [1][5] | |
| EAAT5 | 3.2 µM | [1][5] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Radiolabeled Glutamate Uptake Assay in HEK293 Cells
This assay measures the inhibition of glutamate transport into cells expressing a specific EAAT subtype.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Preparation of Synaptoneurosomes for the Study of Glutamate Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 3. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Validation of a System xc– Functional Assay in Cultured Astrocytes and Nervous Tissue Samples [frontiersin.org]
- 5. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. A QUANTITATIVE ASSESSMENT OF GLUTAMATE UPTAKE INTO HIPPOCAMPAL SYNAPTIC TERMINALS AND ASTROCYTES: NEW INSIGHTS INTO A NEURONAL ROLE FOR EXCITATORY AMINO ACID TRANSPORTER 2 (EAAT2) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DL-TBOA in In Vitro Glutamate Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-threo-β-Benzyloxyaspartate (DL-TBOA) is a potent and widely used inhibitor of the high-affinity, sodium-dependent excitatory amino acid transporters (EAATs). These transporters, crucial for maintaining low extracellular glutamate concentrations, play a significant role in terminating glutamatergic neurotransmission and preventing excitotoxicity. This compound acts as a competitive, non-transportable blocker of all EAAT subtypes (EAAT1-5), making it an invaluable tool for studying glutamate uptake mechanisms and the physiological consequences of their inhibition.[1][2][3] Its high selectivity for EAATs over ionotropic and metabotropic glutamate receptors ensures targeted investigation of transporter function.[2][4]
These application notes provide detailed protocols for utilizing this compound in in vitro glutamate uptake assays, covering methodologies for cultured cells and synaptosomes, data analysis, and visualization of the underlying biological and experimental processes.
Mechanism of Action
This compound competitively binds to the glutamate binding site on EAATs but is not translocated across the membrane.[3][5] This blocks the uptake of glutamate and other substrates like D-aspartate. The inhibition of glutamate transport leads to an accumulation of extracellular glutamate, which can be measured directly or indirectly to assess transporter activity.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory potency of this compound varies across the different EAAT subtypes. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values reported in the literature.
| Transporter Subtype | IC50 (μM) | Ki (μM) | Cell System/Assay Condition |
| EAAT1 (Glast) | 70[1][2][6][7] | 42 ([14C]glutamate uptake in COS-1 cells)[6][7][8] | COS-1 cells, HEK293 cells |
| EAAT2 (GLT-1) | 6[1][2][7] | 5.7 ([14C]glutamate uptake in COS-1 cells)[6][7][8] | COS-1 cells, HEK293 cells |
| EAAT3 (EAAC1) | 6[1][2][7] | 9.3 ([3H]-d-Asp uptake in HEK293 cells)[1] | HEK293 cells |
| EAAT4 | - | 4.4[1][2][7] | Competitive binding assay |
| EAAT5 | - | 3.2[1][2][7] | Competitive binding assay |
Signaling Pathway: The Glutamate Uptake Cycle
The uptake of one molecule of glutamate by EAATs is an electrogenic process coupled to the co-transport of three Na⁺ ions and one H⁺ ion into the cell, and the counter-transport of one K⁺ ion out of the cell. This ion exchange maintains the electrochemical gradients necessary for transporter function.
References
- 1. Excitatory Amino Acid Transporters: Roles in Glutamatergic Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. A QUANTITATIVE ASSESSMENT OF GLUTAMATE UPTAKE INTO HIPPOCAMPAL SYNAPTIC TERMINALS AND ASTROCYTES: NEW INSIGHTS INTO A NEURONAL ROLE FOR EXCITATORY AMINO ACID TRANSPORTER 2 (EAAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Validation of a System xc– Functional Assay in Cultured Astrocytes and Nervous Tissue Samples [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
Application Notes and Protocols for DL-TBOA in Electrophysiology Slice Recordings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing DL-Threo-β-benzyloxyaspartate (DL-TBOA), a potent and selective blocker of excitatory amino acid transporters (EAATs), in electrophysiology experiments involving acute brain slices. This compound is an invaluable tool for investigating the roles of glutamate transporters in synaptic transmission, plasticity, and excitotoxicity.[1][2][3]
Introduction to this compound
This compound is a competitive, non-transportable antagonist of EAATs.[2][4][5] This characteristic is crucial as it blocks the reuptake of glutamate from the synaptic cleft without inducing glutamate release through heteroexchange, a confounding factor with some other EAAT inhibitors.[4] this compound exhibits high selectivity for EAATs over ionotropic and metabotropic glutamate receptors.[1][2] Its stability in solution makes it a reliable tool for prolonged electrophysiological recordings.[1]
The primary mechanism of action of this compound involves the inhibition of glutamate uptake by both neuronal and glial transporters.[6] This leads to an accumulation of extracellular glutamate, which can potentiate signaling at certain glutamate receptors, particularly N-methyl-D-aspartate receptors (NMDARs), and can be used to study the consequences of impaired glutamate clearance.[4][7]
Quantitative Effects of this compound on Electrophysiological Parameters
The application of this compound in slice recordings produces a range of quantifiable effects on synaptic transmission and neuronal activity. The following table summarizes key findings from published research.
| Parameter | Brain Region | Concentration | Effect | Reference |
| fEPSP Slope | Rat Hippocampus (CA1) | 50 µM | Decrease to 67% of baseline | [6][8] |
| Astrocytic Depolarization (Peak Amplitude) | Rat Hippocampus | 50 µM | Increase from 1.04 mV to 1.61 mV | [8] |
| Synaptically Evoked NMDA Current (Peak Amplitude) | Rat Hippocampus (CA1) | 50 µM | Significant Increase | [8] |
| Extracellular Glutamate Concentration | Rat Hippocampus | 50 µM | Increase from ~61 nM to ~220 nM | [6][8] |
| mIPSC Frequency | Mouse Cerebellum (Purkinje Neurons) | 100 µM | Increase to ~132% of control | [7] |
| sIPSC and eIPSC Amplitude | Mouse Cerebellum (Purkinje Neurons) | 100 µM | Decrease | [7] |
| Cell Death (EC50) | Rat Hippocampal Slice Cultures (48h exposure) | 38-48 µM | Significant cell death | [9] |
Signaling Pathway: Glutamate Transport and this compound Inhibition
The following diagram illustrates the fundamental process of glutamate reuptake by EAATs located on glial cells and neurons and its subsequent inhibition by this compound.
Caption: Glutamate reuptake by EAATs and its blockade by this compound.
Experimental Protocols
Preparation of Acute Brain Slices
This protocol is a generalized procedure and may require optimization based on the specific brain region and animal age.
-
Anesthesia and Perfusion:
-
Brain Extraction and Slicing:
-
Recovery:
Electrophysiological Recording with this compound Application
The following diagram outlines the general workflow for an electrophysiology experiment incorporating this compound.
Caption: Experimental workflow for electrophysiology with this compound.
Detailed Protocol:
-
Slice Placement:
-
Transfer a single brain slice to the recording chamber, continuously perfused with carbogenated aCSF at a rate of 2-3 mL/min.[13]
-
-
Recording Configuration:
-
Obtain whole-cell patch-clamp or field potential recordings from the neuron or brain region of interest.
-
For whole-cell recordings, allow the cell to stabilize for several minutes after establishing the gigaohm seal and breaking into the cell.[13]
-
-
Baseline Recording:
-
Record baseline synaptic activity (e.g., evoked excitatory postsynaptic currents (EPSCs), field excitatory postsynaptic potentials (fEPSPs), or spontaneous activity) for a stable period (e.g., 10-20 minutes).
-
-
This compound Application:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) at a high concentration (e.g., 1000x).[14]
-
Dilute the stock solution into the recording aCSF to the final desired concentration (typically ranging from 10 µM to 200 µM).[7][8][9][15]
-
Switch the perfusion to the aCSF containing this compound.
-
-
Recording Effects:
-
Continuously record the electrophysiological parameters of interest to observe the effects of EAAT blockade. The onset of the effect will depend on the perfusion rate and the concentration of this compound.
-
-
Washout (Optional):
-
To test for reversibility, switch the perfusion back to the control aCSF without this compound and continue recording.
-
-
Data Analysis:
-
Analyze the recorded data to quantify the changes in synaptic parameters (e.g., amplitude, frequency, decay kinetics) before, during, and after this compound application.
-
Important Considerations
-
Concentration: The effective concentration of this compound can vary depending on the brain region, slice thickness, and the specific EAAT subtypes being targeted. It is advisable to perform a dose-response curve to determine the optimal concentration for your experiment.
-
Excitotoxicity: Prolonged application of high concentrations of this compound can lead to excitotoxic cell death due to excessive glutamate accumulation.[9] This is an important consideration for long-term recording experiments.
-
Solvent Control: If using a solvent like DMSO to dissolve this compound, ensure that a vehicle control experiment is performed to rule out any effects of the solvent itself.[14]
-
Off-target Effects: While this compound is highly selective for EAATs, it is always good practice to be aware of potential off-target effects, although none have been significantly reported for glutamate receptors.[1]
By following these guidelines and protocols, researchers can effectively utilize this compound as a powerful tool to elucidate the critical roles of glutamate transporters in brain function and disease.
References
- 1. DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of uptake unmasks rapid extracellular turnover of glutamate of nonvesicular origin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of inhibition of the glutamate transporter EAAC1 by the conformationally-constrained glutamate analog (+)-HIP-B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reducing Glutamate Uptake in Rat Hippocampal Slices Enhances Astrocytic Membrane Depolarization While Down-Regulating CA3–CA1 Synaptic Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glial Glutamate Transporters Limit Spillover Activation of Presynaptic NMDA Receptors and Influence Synaptic Inhibition of Purkinje Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Reducing Glutamate Uptake in Rat Hippocampal Slices Enhances Astrocytic Membrane Depolarization While Down-Regulating CA3–CA1 Synaptic Response [frontiersin.org]
- 9. Neurotoxic and neuroprotective effects of the glutamate transporter inhibitor DL-threo-beta-benzyloxyaspartate (this compound) during physiological and ischemia-like conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digitalcommons.providence.org [digitalcommons.providence.org]
- 12. Electrophysiological recording from Brain Slices Protocol [protocols.io]
- 13. Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imaging of Glutamate in Brain Slices Using FRET Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Extracellular Glutamate Concentration in Hippocampal Slice - PMC [pmc.ncbi.nlm.nih.gov]
Application of DL-TBOA in the Study of Synaptic Plasticity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-threo-β-benzyloxyaspartate (DL-TBOA) is a potent, non-transportable competitive antagonist of excitatory amino acid transporters (EAATs), also known as glutamate transporters. By blocking the reuptake of glutamate from the synaptic cleft, this compound elevates extracellular glutamate concentrations, making it an invaluable tool for investigating the role of glutamate transporters in synaptic transmission and plasticity. These application notes provide a comprehensive overview of the use of this compound in studying synaptic plasticity, including its effects on long-term potentiation (LTP) and long-term depression (LTD), alongside detailed experimental protocols.
Mechanism of Action
This compound competitively inhibits sodium-dependent glutamate uptake by various EAAT subtypes. This blockade of glutamate clearance leads to an accumulation of glutamate in the extracellular space, thereby prolonging the activation of both synaptic and extrasynaptic glutamate receptors.[1] this compound is not transported by the EAATs, meaning it does not induce glutamate release via heteroexchange, a critical feature for accurately studying the effects of impaired glutamate uptake.[1]
Data Presentation
Table 1: Inhibitory Potency of this compound on Human Excitatory Amino Acid Transporters (EAATs)
| Transporter Subtype | K_i_ Value (μM) | Reference |
| EAAT1 (Glast-1) | 42 | [2] |
| EAAT2 (GLT-1) | 5.7 | [2] |
| EAAT3 (EAAC1) | 6 (IC_50_) | [3] |
Table 2: Effects of this compound on Synaptic Plasticity
| Plasticity Type | Preparation | Concentration (μM) | Observed Effect | Reference |
| Long-Term Potentiation (LTP) | Hippocampal Slices (Rat) | 5 | No significant reduction | [3] |
| Long-Term Potentiation (LTP) | Hippocampal Slices (Rat) | 15 | Impairment of TBS-LTP | [3] |
| Long-Term Depression (LTD) | Hippocampal Slices (Rat) | Not specified | Promotes LFS-LTD | [4] |
| Long-Term Depression (LTD) | Cerebellar Purkinje Cells (Rat) | Not specified | Increases magnitude of mGluR-dependent LTD | [4] |
Table 3: Neurotoxic Effects of this compound in Organotypic Hippocampal Slice Cultures
| Hippocampal Subregion | EC_50_ Value (μM) for Cell Death (48h exposure) | Reference |
| CA1 | ~40 | [5] |
| CA3 | ~45 | [5] |
| Dentate Gyrus | ~38-48 | [5] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Induction and Measurement of Long-Term Potentiation (LTP) in Hippocampal Slices
Objective: To investigate the effect of this compound on theta-burst stimulation (TBS)-induced LTP at Schaffer collateral-CA1 synapses.
Materials:
-
Adult male Sprague-Dawley rats (or similar)
-
Artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 26 NaHCO₃, 10 dextrose, and 2 CaCl₂; bubbled with 95% O₂/5% CO₂.
-
This compound (stock solution in DMSO, final concentration 15 µM in ACSF).[3]
-
Vibratome for slicing.
-
Recording chamber with perfusion system.
-
Electrophysiology rig (amplifier, digitizer, stimulating and recording electrodes).
Methodology:
-
Slice Preparation:
-
Anesthetize and decapitate the rat according to approved animal care protocols.
-
Rapidly remove the brain and place it in ice-cold, oxygenated ACSF.
-
Prepare 400 µm thick horizontal hippocampal slices using a vibratome.
-
Transfer slices to a recovery chamber with oxygenated ACSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated ACSF at 1-2 ml/min.[3]
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Deliver single pulses to establish a baseline fEPSP response.[3]
-
-
This compound Application and LTP Induction:
-
After establishing a stable baseline for at least 20 minutes, switch the perfusion to ACSF containing 15 µM this compound.[3]
-
Continue recording baseline responses in the presence of this compound for at least 10 minutes.
-
Induce LTP using a theta-burst stimulation (TBS) protocol (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval).
-
Continue recording fEPSPs for at least 60 minutes post-TBS to monitor the potentiation.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the pre-TBS baseline.
-
Compare the degree of potentiation in control slices (ACSF only) versus this compound treated slices. A one-way ANOVA can be used for statistical analysis.[3]
-
Protocol 2: Calcium Imaging of Synaptic Activity with this compound
Objective: To visualize the effect of this compound on glutamate dynamics and calcium influx in response to synaptic stimulation.
Materials:
-
Organotypic hippocampal slice cultures or acute slices.
-
Calcium indicator dye (e.g., Fluo-4 AM or genetically encoded indicators like GCaMP).
-
Two-photon microscope equipped for live-cell imaging.
-
ACSF and this compound as described in Protocol 1.
-
Perfusion system compatible with the microscope stage.
Methodology:
-
Slice and Dye Loading:
-
Prepare hippocampal slices as described in Protocol 1.
-
For dye loading, incubate slices in ACSF containing the calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Wash the slices in ACSF to remove excess dye.
-
-
Imaging Setup:
-
Transfer the slice to the imaging chamber on the microscope stage and perfuse with oxygenated ACSF.
-
Identify a region of interest (e.g., dendritic spines in the CA1 region).
-
-
Baseline Imaging and Stimulation:
-
Acquire baseline fluorescence images.
-
Deliver electrical stimulation to nearby axons to evoke synaptic responses and record the corresponding calcium transients in dendritic spines.
-
-
This compound Application and Imaging:
-
Perfuse the slice with ACSF containing this compound (e.g., 100 µM).[6]
-
After a brief incubation period, repeat the stimulation protocol and record the resulting calcium transients.
-
-
Data Analysis:
-
Measure the amplitude and decay kinetics of the calcium transients (ΔF/F₀).
-
Compare the characteristics of the calcium signals before and after the application of this compound to assess the impact of glutamate transporter blockade on postsynaptic calcium dynamics.
-
Concluding Remarks
This compound is a powerful pharmacological tool for elucidating the critical role of glutamate transporters in maintaining synaptic fidelity and enabling synaptic plasticity. By acutely inhibiting glutamate uptake, researchers can effectively model conditions of impaired glutamate homeostasis and investigate the downstream consequences for neuronal signaling and network function. The protocols and data presented herein provide a framework for the application of this compound in the study of synaptic plasticity, offering insights for both basic research and the development of therapeutics targeting glutamatergic dysregulation.
References
- 1. Inhibition of uptake unmasks rapid extracellular turnover of glutamate of nonvesicular origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. The Relationship Between Glutamate Dynamics and Activity-Dependent Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Control of Long-Term Plasticity by Glutamate Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurotoxic and neuroprotective effects of the glutamate transporter inhibitor DL-threo-beta-benzyloxyaspartate (this compound) during physiological and ischemia-like conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bidirectional dysregulation of synaptic glutamate signaling after transient metabolic failure [elifesciences.org]
Application Notes and Protocols for Modeling Neurological Disorders In Vivo Using DL-TBOA
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-threo-β-benzyloxyaspartate (DL-TBOA) is a potent and selective competitive antagonist of excitatory amino acid transporters (EAATs).[1] As a non-transportable inhibitor, it effectively blocks the reuptake of glutamate from the synaptic cleft into neurons and glial cells, leading to an accumulation of extracellular glutamate.[2][3] This property makes this compound a valuable pharmacological tool for inducing and studying glutamate-mediated excitotoxicity, a pathological process implicated in a wide range of acute and chronic neurological disorders. By elevating extracellular glutamate levels, this compound can be used to model conditions such as epilepsy, cerebral ischemia, and other neurodegenerative diseases in both in vitro and in vivo experimental settings.
Mechanism of Action
This compound competitively inhibits all subtypes of EAATs (EAAT1-5) with varying affinities.[1][4][5] The primary mechanism of action involves the blockade of glutamate transport, which disrupts glutamate homeostasis and leads to the overstimulation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptors.[3] This sustained activation of NMDA receptors results in excessive calcium (Ca2+) influx into neurons, triggering a cascade of downstream neurotoxic events.
Data Presentation
Inhibitory Activity of this compound on Excitatory Amino Acid Transporters (EAATs)
| Transporter Subtype | IC50 (µM) | Ki (µM) | Species | Reference |
| EAAT1 (Glast) | 70 | 42 | Human | [4] |
| EAAT2 (GLT-1) | 6 | 5.7 - 6 | Human | [4] |
| EAAT3 (EAAC1) | 6 | 6 | Human | [4] |
| EAAT4 | - | 4.4 | - | [4][5] |
| EAAT5 | - | 3.2 | - | [4][5] |
In Vitro and In Vivo Effects of this compound
| Model System | Application | This compound Concentration/Dose | Observed Effects | Reference |
| Organotypic hippocampal slice cultures (Rat) | Excitotoxicity/Ischemia model | 38-48 µM (EC50 for cell death) | Significant cell death in all hippocampal regions after 48 hours. | [4] |
| Organotypic hippocampal slice cultures (Rat) | Ischemia model (Oxygen-Glucose Deprivation) | 10 µM (sub-toxic dose) | Reduced OGD-induced cell death when applied during the insult. | [4] |
| Immature neocortical slices (Rat) | Epilepsy model | 30 µM | Generation of large NMDA receptor-mediated currents and intracellular Ca2+ oscillations. | [3] |
| Postnatal day 5 (P5) rat pups | In vivo epilepsy model | 10 nmol (20 ng in 1 µl), intracerebroventricular (i.c.v.) | Recurrent stereotyped seizures. | [6] |
Experimental Protocols
Protocol 1: In Vivo Modeling of Seizures in Adult Mice via Intracerebroventricular (ICV) Injection of this compound
This protocol describes the induction of acute seizures in adult mice through the stereotaxic injection of this compound into the lateral ventricle.
Materials:
-
DL-threo-β-benzyloxyaspartate (this compound)
-
Sterile artificial cerebrospinal fluid (aCSF) or saline for dissolution
-
Adult male C57BL/6 mice (8-10 weeks old)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Hamilton syringe with a 33-gauge needle
-
Surgical tools (scalpel, drill, etc.)
-
Analgesics and post-operative care supplies
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (5% for induction, 1-2% for maintenance).
-
Secure the mouse in a stereotaxic frame.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Shave the scalp and disinfect the area with an antiseptic solution.
-
Administer a local anesthetic to the scalp.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Using the stereotaxic coordinates for the lateral ventricle (e.g., from bregma: Anteroposterior (AP): -0.5 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -2.3 mm), drill a small burr hole through the skull.[2]
-
-
This compound Injection:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a small amount of DMSO) and dilute to the final concentration in sterile aCSF. A final concentration of 1-5 mM is a reasonable starting point, to be optimized for the specific experimental goals.
-
Lower the injection needle attached to the Hamilton syringe to the target DV coordinate.
-
Infuse a total volume of 1-2 µl of the this compound solution at a slow rate (e.g., 0.2 µl/min) to avoid tissue damage and backflow.
-
Leave the needle in place for an additional 5 minutes after the injection to allow for diffusion.
-
-
Post-Operative Care:
-
Slowly retract the needle and suture the scalp incision.
-
Administer post-operative analgesics as per institutional guidelines.
-
Place the mouse in a clean, warm cage for recovery.
-
Monitor the animal closely for seizure activity. Seizures are expected to occur within minutes to hours after injection.
-
Outcome Assessment:
-
Behavioral Seizure Scoring: Observe and score the severity of seizures using a standardized scale (e.g., the Racine scale).
-
Electroencephalography (EEG): For more precise seizure detection and quantification, mice can be implanted with cortical or depth electrodes prior to this compound injection to record electrographic seizure activity.
Protocol 2: In Vitro Modeling of Excitotoxicity Using this compound in Organotypic Hippocampal Slice Cultures
This protocol details the induction of excitotoxic neuronal death in cultured hippocampal slices, a model relevant for studying ischemic brain injury and neurodegeneration.
Materials:
-
Organotypic hippocampal slice cultures prepared from postnatal day 7-9 rat pups.
-
DL-threo-β-benzyloxyaspartate (this compound)
-
Culture medium (e.g., MEM-based)
-
Propidium Iodide (PI) for cell death quantification
-
Fluorescence microscope
Procedure:
-
Preparation of Organotypic Hippocampal Slice Cultures:
-
Prepare 350-400 µm thick hippocampal slices from P7-9 rat pups under sterile conditions.
-
Culture the slices on semiporous membrane inserts in a 6-well plate with culture medium for 7-10 days to allow for recovery and stabilization.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound and dilute it in the culture medium to the desired final concentration (e.g., 50 µM for inducing significant cell death, or 10 µM for a sub-toxic insult in combination with other stressors like oxygen-glucose deprivation).[4]
-
Replace the existing culture medium with the this compound-containing medium.
-
-
Induction of Excitotoxicity:
-
Incubate the slices in the this compound-containing medium for a specified duration (e.g., 48 hours) to induce neuronal death.[4]
-
-
Assessment of Cell Death:
-
After the treatment period, add Propidium Iodide (PI) to the culture medium at a final concentration of 2 µg/ml and incubate for 30 minutes.
-
Wash the slices with fresh medium to remove excess PI.
-
Visualize and quantify the PI fluorescence using a fluorescence microscope. The intensity of PI staining is proportional to the extent of cell death.
-
Quantitative Analysis:
-
Capture fluorescent images of the different hippocampal subfields (e.g., CA1, CA3, DG).
-
Measure the integrated density of PI fluorescence in each region of interest using image analysis software (e.g., ImageJ).
-
Compare the fluorescence intensity between control and this compound-treated slices to quantify the extent of neurotoxicity.
Mandatory Visualizations
References
- 1. Neurotoxic and neuroprotective effects of the glutamate transporter inhibitor DL-threo-beta-benzyloxyaspartate (this compound) during physiological and ischemia-like conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method of long-term, recurrent, intracerebroventricular infusion of cellular therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Free-Hand Intracerebroventricular Injections in Mice [jove.com]
- 5. Rodent intracerebroventricular AAV injections [protocols.io]
- 6. Glutamate Transporters Prevent the Generation of Seizures in the Developing Rat Neocortex - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of DL-TBOA Stock Solutions for Cellular and In Vivo Experiments
Introduction
DL-threo-β-Benzyloxyaspartic acid (DL-TBOA) is a potent and selective competitive, non-transportable blocker of excitatory amino acid transporters (EAATs).[1][2] It is a valuable pharmacological tool for studying the roles of glutamate transporters in normal physiological processes and in pathological conditions. This application note provides detailed protocols for the preparation of this compound stock solutions for use in a variety of research applications.
Chemical Properties
| Property | Value | Reference |
| Molecular Weight | 239.23 g/mol | [3] |
| CAS Number | 205309-81-5 | [3] |
| Appearance | White solid | [3] |
| Purity | >98% | [1] |
Solubility Data
This compound exhibits different solubility in common laboratory solvents. The choice of solvent will depend on the experimental requirements and the desired stock concentration.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Special Instructions |
| DMSO | 100 mM | 23.92 mg/mL | Gentle warming or sonication may be required.[1][3] Use of newly opened, hygroscopic DMSO is recommended.[4] |
| Water | 5 mM | 1.2 mg/mL | Gentle warming and sonication are necessary.[1][4] If using water, filter-sterilize the solution before use.[4] |
Experimental Protocols
Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution suitable for dilution in most cell culture media and buffers.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 23.92 mg of this compound.
-
Solvent Addition: Add the appropriate volume of sterile DMSO to the tube. For a 100 mM solution, add 1 mL of DMSO for every 23.92 mg of this compound.
-
Dissolution: Vortex the mixture thoroughly. If the this compound does not fully dissolve, gentle warming in a 37°C water bath for 10 minutes and/or brief sonication can be applied to aid dissolution.[3] Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[4]
-
Storage: Store the aliquots at -20°C or -80°C. Stored properly, the DMSO stock solution is stable for several months to up to two years.[3][4]
Preparation of a 5 mM this compound Stock Solution in Water
This protocol is for applications where DMSO may interfere with the experimental system.
Materials:
-
This compound powder
-
Sterile, deionized, or distilled water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing: Weigh the desired amount of this compound powder in a sterile tube. To prepare 1 mL of a 5 mM stock solution, weigh out 1.2 mg of this compound.
-
Solvent Addition: Add the appropriate volume of sterile water. For a 5 mM solution, add 1 mL of water for every 1.2 mg of this compound.
-
Dissolution: Vortex the mixture. Gentle warming (up to 60°C) and sonication are typically required to fully dissolve this compound in water.[4]
-
Sterilization: Once fully dissolved, filter the solution through a sterile 0.22 µm syringe filter into a new sterile tube.[4] This is a critical step to ensure the sterility of the aqueous stock solution.
-
Aliquoting and Storage: Aliquot the sterile stock solution into single-use volumes.
-
Storage: Store the aqueous stock solutions at -20°C. It is recommended to use these solutions on the same day they are prepared; if storage is necessary, they can be kept at -20°C for up to one month.[1]
Signaling Pathways and Experimental Workflow
This compound acts by inhibiting Excitatory Amino Acid Transporters (EAATs), which are responsible for the reuptake of glutamate from the synaptic cleft. By blocking these transporters, this compound increases the extracellular concentration of glutamate, leading to prolonged activation of glutamate receptors.
Caption: Workflow for preparing this compound stock solutions.
Caption: Simplified mechanism of action of this compound.
Conclusion
Proper preparation and storage of this compound stock solutions are crucial for obtaining reliable and reproducible experimental results. The choice of solvent should be carefully considered based on the experimental design. For most in vitro applications, a 100 mM stock in DMSO is convenient, while for experiments sensitive to DMSO, a freshly prepared and filtered aqueous solution is recommended. Adherence to these protocols will ensure the stability and efficacy of this compound in your research.
References
Application Notes: DL-TBOA for In Vivo Microdialysis Studies
Introduction
DL-threo-β-benzyloxyaspartate (DL-TBOA) is a potent and competitive antagonist of excitatory amino acid transporters (EAATs).[1] Unlike the neurotransmitter glutamate, this compound is not transported into the cell, making it a pure blocker of EAAT function. In the central nervous system (CNS), EAATs are crucial for maintaining low extracellular glutamate concentrations, which is essential for preventing excitotoxicity and ensuring high fidelity of synaptic transmission.[2][3] By blocking these transporters, this compound administration leads to an accumulation of extracellular glutamate.
The use of this compound in conjunction with in vivo microdialysis is a powerful technique to study the dynamics of glutamate homeostasis.[4] Microdialysis allows for the continuous sampling of the extracellular fluid in specific brain regions of living, behaving animals.[5][6] By delivering this compound directly into the target brain region via the microdialysis probe (a method known as reverse dialysis), researchers can acutely inhibit glutamate uptake and measure the resulting changes in extracellular glutamate levels and other neurochemicals.[5] This approach is invaluable for investigating the role of EAATs in both physiological and pathological conditions, such as ischemia, epilepsy, and neurodegenerative diseases.[3][7]
Mechanism of Action: Inhibition of Glutamate Uptake
This compound competitively binds to glutamate transporters (EAATs), which are primarily located on astrocytes and neurons, and blocks the uptake of glutamate from the extracellular space.[1][7] This inhibition leads to a rapid increase in the concentration of glutamate in the synaptic cleft and surrounding extrasynaptic space. The sustained elevation of extracellular glutamate can, in turn, lead to the overactivation of glutamate receptors, a phenomenon known as excitotoxicity.[7] this compound shows high selectivity for EAATs over ionotropic and metabotropic glutamate receptors.[1]
Quantitative Data Summary
The following table summarizes the inhibitory constants and effective concentrations of this compound for various excitatory amino acid transporters. This data is critical for designing experiments and interpreting results.
| Parameter | EAAT Subtype | Value (µM) | Species/System | Reference |
| Ki | EAAT1 (human) | 42 | COS-1 Cells | [1] |
| EAAT2 (human) | 5.7 | COS-1 Cells | [1] | |
| EAAT1 (human) | 2.9 | HEK293 Cells | ||
| EAAT2 (human) | 2.2 | HEK293 Cells | ||
| EAAT3 (human) | 9.3 | HEK293 Cells | ||
| EAAT4 | 4.4 | N/A | ||
| EAAT5 | 3.2 | N/A | ||
| IC50 | EAAT1 | 70 | N/A | |
| EAAT2 | 6 | N/A | ||
| EAAT3 | 6 | N/A | ||
| Effective Conc. | Sub-toxic (neuroprotective in OGD) | 10 | Hippocampal Slices | [7] |
| EC50 (for cell death) | 38 - 48 | Hippocampal Slices | [7] | |
| Saturating (for cell death studies) | 100 | Hippocampal Slices | [7] | |
| GLT-1/EAAT2 Blockade | 6 | Hippocampal Slices | [8] | |
| GLAST/EAAT1 Blockade | 70 | Hippocampal Slices | [8] |
OGD: Oxygen and Glucose Deprivation
Experimental Protocols
This section provides a detailed methodology for conducting in vivo microdialysis studies with this compound administration. The protocol is generalized for a rodent model.
Materials and Reagents
-
This compound: (Tocris Bioscience or equivalent)
-
Artificial Cerebrospinal Fluid (aCSF): Prepare fresh and sterile-filter. Composition (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, 1.0 MgCl2. The solution should be adjusted to pH 7.4.
-
Microdialysis Probes: (e.g., CMA, BASi) with appropriate membrane length (1-4 mm) and molecular weight cut-off (<20 kDa).
-
Stereotaxic Apparatus
-
Anesthesia: (e.g., Isoflurane, Ketamine/Xylazine)
-
Surgical Tools
-
Microinfusion Pump
-
Fraction Collector
-
Analytical System: HPLC with electrochemical or fluorescence detection, or LC-MS/MS for analyzing glutamate concentrations.[9]
Experimental Workflow Diagram
Detailed Procedure
Step 1: Animal Surgery and Probe Implantation
-
Anesthetize the animal and mount it in a stereotaxic frame.
-
Perform a craniotomy over the target brain region (e.g., prefrontal cortex, striatum, hippocampus).
-
Slowly lower the microdialysis guide cannula to the predetermined coordinates.
-
Secure the cannula to the skull using dental cement and anchor screws.
-
Allow the animal to recover for 5-7 days to minimize the effects of acute tissue trauma from surgery.[6]
Step 2: Microdialysis Experiment
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.
-
Begin perfusing the probe with aCSF at a low, constant flow rate (typically 0.5 - 2.0 µL/min).[5]
-
Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline.
-
Collect 3-4 baseline samples (e.g., 20-minute fractions) to determine basal glutamate levels.
Step 3: this compound Administration (Reverse Dialysis)
-
Prepare a stock solution of this compound in aCSF at the desired concentration (e.g., 10 µM - 100 µM, based on the quantitative data table).[7]
-
Switch the perfusion medium from aCSF to the this compound-containing aCSF. This is the start of the drug administration period.
-
Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) throughout the drug administration period to measure the change in extracellular glutamate concentration.
Step 4: Sample Handling and Analysis
-
Immediately after collection, samples should be stored at -80°C to prevent degradation.
-
Analyze the concentration of glutamate and other relevant amino acids in the dialysate using a sensitive analytical technique like LC-MS/MS.[9] Derivatization may be required for some analytical methods.[9]
-
Data is typically expressed as a percentage change from the average baseline concentration.
Step 5: Histological Verification
-
At the end of the experiment, euthanize the animal and perfuse it transcardially.
-
Extract the brain and perform histological analysis (e.g., Nissl or Cresyl Violet staining) to verify the correct placement of the microdialysis probe track within the intended brain region.
References
- 1. DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Excitatory Amino Acid Transporters: Roles in Glutamatergic Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurotoxic and neuroprotective effects of the glutamate transporter inhibitor DL-threo-beta-benzyloxyaspartate (this compound) during physiological and ischemia-like conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DL-TBOA in Xenopus Oocyte Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing DL-Threo-β-benzyloxyaspartate (DL-TBOA), a potent and selective blocker of excitatory amino acid transporters (EAATs), in Xenopus laevis oocyte expression systems. This model is instrumental for detailed electrophysiological and pharmacological characterization of EAATs.
Introduction to this compound and Xenopus Oocytes
Xenopus laevis oocytes are a robust and versatile expression system for studying the function of membrane transporters and ion channels.[1][2] Their large size facilitates microinjection of messenger RNA (mRNA) encoding the protein of interest and subsequent electrophysiological analysis, such as two-electrode voltage clamp (TEVC).[1][2][3]
This compound is a non-transportable competitive antagonist of EAATs.[4][5][6] This property makes it an invaluable tool for isolating transporter-mediated currents and investigating the physiological roles of glutamate uptake.[4][5] Unlike the glutamate transporter substrate, this compound blocks the transporter without inducing a current, allowing for the study of inhibition without confounding transporter-mediated ionic fluxes.[4][5]
Key Applications
-
Pharmacological characterization of EAAT subtypes: Determine the potency and selectivity of novel compounds targeting specific EAATs.
-
Investigation of transporter kinetics: Analyze the competitive nature of inhibitors and their effects on substrate affinity.[4]
-
Structure-function relationship studies: Elucidate the binding sites and mechanisms of action of transporter inhibitors.
-
Screening for novel drug candidates: High-throughput screening of compound libraries for EAAT modulators.
Quantitative Data Summary
The following table summarizes the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) of this compound for various human EAAT subtypes. This data is crucial for designing experiments and interpreting results.
| Transporter Subtype | Parameter | Value (µM) | Cell System | Reference |
| EAAT1 (hEAAT1) | Kᵢ ([¹⁴C]glutamate uptake) | 42 | COS-1 cells | [4][7] |
| Kₑ (electrophysiology) | 9.0 | Xenopus oocytes | [4] | |
| IC₅₀ | 70 | - | [6][7] | |
| EAAT2 (hEAAT2) | Kᵢ ([¹⁴C]glutamate uptake) | 5.7 | COS-1 cells | [4][7] |
| Kₑ (electrophysiology) | 0.116 | Xenopus oocytes | [4] | |
| IC₅₀ | 6 | - | [6][7] | |
| EAAT3 (hEAAT3) | IC₅₀ | 6 | - | [6][7] |
| EAAT4 | Kᵢ | 4.4 | - | [6][7] |
| EAAT5 | Kᵢ | 3.2 | - | [6][7] |
Experimental Protocols
Protocol 1: Preparation of Xenopus Oocytes for EAAT Expression
This protocol outlines the steps for isolating and preparing oocytes for mRNA injection.
Materials:
-
Mature female Xenopus laevis
-
Collagenase Type I (2 mg/mL in ND96 solution)[1]
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)[1]
-
Gentamycin (0.01%)[1]
-
Surgical tools for oocyte harvesting
Procedure:
-
Anesthetize a mature female Xenopus laevis.
-
Surgically remove ovarian lobes and place them in ND96 solution.
-
Tease the lobes into smaller clumps of oocytes.
-
Incubate the oocyte clumps in collagenase solution for 1-2 hours with gentle agitation to defolliculate the oocytes.
-
Wash the oocytes thoroughly with ND96 solution to remove the collagenase and follicular remnants.
-
Select healthy Stage V-VI oocytes (characterized by their large size and distinct animal and vegetal poles).
-
Store the oocytes at 18°C in ND96 solution supplemented with gentamycin.[1]
Protocol 2: Microinjection of EAAT mRNA into Oocytes
This protocol describes the procedure for expressing the desired EAAT subtype in the prepared oocytes.
Materials:
-
Capped mRNA (cRNA) encoding the human EAAT subtype of interest
-
Microinjection setup (micromanipulator, microinjector)
-
Glass capillaries for pulling micropipettes
Procedure:
-
Pull glass capillaries to create fine-tipped micropipettes.
-
Backfill the micropipette with the EAAT cRNA solution.
-
Secure an oocyte on a nylon mesh in a petri dish filled with ND96 solution.
-
Using the micromanipulator, carefully impale the oocyte with the micropipette in the animal pole.
-
Inject approximately 50 nL of the cRNA solution into the oocyte.[8]
-
Incubate the injected oocytes for 2-7 days at 18°C in supplemented ND96 solution to allow for protein expression.[1]
Protocol 3: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol details the method for recording glutamate-induced currents in EAAT-expressing oocytes and assessing the inhibitory effect of this compound.
Materials:
-
TEVC setup (amplifier, digitizer, data acquisition software)
-
Microelectrodes (filled with 3 M KCl, resistance 1-4 MΩ)[1]
-
Recording chamber
-
Perfusion system
-
Glutamate stock solution
-
This compound stock solution
Procedure:
-
Place an EAAT-expressing oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.
-
Clamp the oocyte membrane potential to a holding potential of -50 mV to -80 mV.[1][5]
-
Establish a stable baseline current.
-
Apply glutamate at a concentration that elicits a submaximal current (e.g., the EC₅₀ concentration) and record the inward current.
-
Wash out the glutamate and allow the current to return to baseline.
-
Pre-incubate the oocyte with this compound for a defined period.
-
Co-apply glutamate and this compound and record the resulting current. A reduction in the glutamate-induced current indicates inhibition by this compound.[4]
-
To determine the Kᵢ, perform a dose-response experiment with varying concentrations of glutamate in the absence and presence of a fixed concentration of this compound.
Visualizations
Signaling Pathway of EAAT Inhibition by this compound
Caption: Competitive inhibition of the Excitatory Amino Acid Transporter (EAAT) by this compound.
Experimental Workflow for this compound Application in Xenopus Oocytes
Caption: Step-by-step workflow for assessing this compound's effect on EAATs in Xenopus oocytes.
Logical Relationship of Experimental Components
References
- 1. The Conventional and Breakthrough Tool for the Study of L-Glutamate Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USING XENOPUS OOCYTES IN NEUROLOGICAL DISEASE DRUG DISCOVERY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ifsc.usp.br [ifsc.usp.br]
- 4. DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of uptake unmasks rapid extracellular turnover of glutamate of nonvesicular origin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Practical Guide to Using DL-TBOA in Ischemia Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
DL-threo-β-benzyloxyaspartate (DL-TBOA) is a potent, competitive, and non-transportable blocker of excitatory amino acid transporters (EAATs).[1] In the context of cerebral ischemia, where energy failure can lead to the reversal of EAATs and subsequent excitotoxic glutamate release, this compound presents a valuable pharmacological tool for investigating ischemic mechanisms and potential neuroprotective strategies. These application notes provide a practical guide to utilizing this compound in both in vivo and in vitro models of ischemia.
Mechanism of Action in Ischemia
Under normal physiological conditions, EAATs maintain a low extracellular concentration of glutamate by transporting it into neurons and glial cells. However, during an ischemic event, the disruption of ionic gradients due to energy failure can cause these transporters to operate in reverse, releasing glutamate into the extracellular space.[2] This excessive glutamate accumulation leads to overactivation of glutamate receptors, particularly NMDA receptors, triggering a cascade of excitotoxic events that culminate in neuronal death.[3][4][5] this compound can mitigate this by blocking the reversed transport of glutamate, thereby reducing its extracellular concentration and subsequent excitotoxicity.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in ischemia research.
Table 1: In Vitro Efficacy and Toxicity of this compound
| Parameter | Cell/Tissue Type | Value | Reference |
| Neuroprotective Concentration | Organotypic hippocampal slice cultures | 10 µM (during OGD) | [4] |
| Neurotoxic EC50 | Organotypic hippocampal slice cultures | 38 - 48 µM (48h incubation) | [4] |
| IC50 (EAAT Inhibition) | EAAT1 | 70 µM | |
| EAAT2 | 6 µM | ||
| EAAT3 | 6 µM | ||
| Ki (EAAT Inhibition) | EAAT1 (human) | 2.9 µM | |
| EAAT2 (human) | 2.2 µM | ||
| EAAT3 (human) | 9.3 µM |
Table 2: In Vivo Administration of this compound in Rat Ischemia Models
| Administration Route | Model | Concentration/Dosage | Application Details | Reference |
| Topical Application | Four-Vessel Occlusion | 100 µM | Applied topically for 35 min prior to ischemia | [1] |
| Microdialysis | N/A | 500 µM | Administered into the hippocampus | [6] |
Note: Systemic (intravenous or intraperitoneal) administration protocols for this compound in ischemia models are not well-documented in publicly available literature. Researchers should perform dose-response and pharmacokinetic studies to determine the optimal dosage and timing for these routes of administration.
Experimental Protocols
In Vivo Model: Four-Vessel Occlusion (4VO) in Rats with this compound Administration
This protocol describes the induction of global cerebral ischemia in rats using the 4VO model, followed by the administration of this compound.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Surgical tools (scissors, forceps, vessel clips)
-
This compound
-
Vehicle (e.g., saline or artificial cerebrospinal fluid)
-
Microinjection pump and syringe (for intracerebroventricular injection) or topical application setup
Protocol:
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame. Maintain body temperature at 37°C.
-
Vertebral Artery Occlusion (Day 1):
-
Make a dorsal neck incision and expose the alar foramina of the first cervical vertebra.
-
Carefully cauterize the vertebral arteries passing through the foramina.
-
Suture the incision.
-
-
Common Carotid Artery Occlusion (Day 2):
-
Make a ventral midline neck incision to expose both common carotid arteries.
-
Place loose ligatures around each artery.
-
-
This compound Administration (Choose one method):
-
Topical Application: 35 minutes before inducing ischemia, apply 100 µM this compound solution directly to the exposed cortical surface.[1]
-
Intracerebroventricular (ICV) Injection:
-
Drill a small burr hole over the lateral ventricle.
-
Slowly infuse a predetermined dose of this compound (requires dose-response optimization) into the ventricle.
-
-
-
Induction of Ischemia:
-
After the pre-treatment period with this compound, tighten the ligatures around the common carotid arteries for the desired duration of ischemia (e.g., 10-20 minutes).
-
-
Reperfusion:
-
Release the ligatures on the common carotid arteries to allow blood flow to resume.
-
-
Post-Operative Care:
-
Suture the incisions and provide appropriate post-operative care, including analgesia and monitoring.
-
-
Outcome Assessment:
-
At a predetermined time point after reperfusion (e.g., 24, 48, or 72 hours), assess neurological deficits, infarct volume (e.g., using TTC staining), and perform histological or molecular analyses.
-
In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Organotypic Hippocampal Slices with this compound Treatment
This protocol details the induction of ischemic-like conditions in organotypic hippocampal slice cultures and the application of this compound for neuroprotection.
Materials:
-
Organotypic hippocampal slice cultures (prepared from P7-P9 rat pups)
-
Culture medium
-
OGD medium (glucose-free DMEM or aCSF)
-
Hypoxic chamber (95% N2, 5% CO2)
-
This compound stock solution
-
Propidium Iodide (PI) or other viability stain
Protocol:
-
Slice Culture Preparation: Prepare and maintain organotypic hippocampal slice cultures according to standard protocols.
-
This compound Pre-treatment (Optional but recommended):
-
Prior to OGD, incubate the slice cultures with a sub-toxic concentration of this compound (e.g., 10 µM) for a specified period (e.g., 30 minutes).
-
-
Oxygen-Glucose Deprivation (OGD):
-
Replace the normal culture medium with pre-warmed, deoxygenated OGD medium.
-
For neuroprotective studies, add this compound (10 µM) to the OGD medium.[4]
-
Place the cultures in a hypoxic chamber for the desired duration (e.g., 30-60 minutes).
-
-
Reperfusion/Reoxygenation:
-
Remove the cultures from the hypoxic chamber and replace the OGD medium with normal, pre-warmed and oxygenated culture medium.
-
-
Post-OGD Incubation:
-
Return the cultures to the incubator for a desired recovery period (e.g., 24 or 48 hours).
-
-
Assessment of Cell Death:
-
Stain the slice cultures with Propidium Iodide (PI) to visualize and quantify cell death.
-
Acquire fluorescent images and analyze the PI uptake in different hippocampal regions.
-
Visualizations
Signaling Pathway of Ischemic Excitotoxicity
Caption: Signaling pathway of ischemia-induced excitotoxicity and the inhibitory action of this compound.
Experimental Workflow for In Vivo Ischemia Model
Caption: Experimental workflow for the four-vessel occlusion (4VO) in vivo ischemia model with this compound administration.
Experimental Workflow for In Vitro Ischemia Model
Caption: Experimental workflow for the oxygen-glucose deprivation (OGD) in vitro ischemia model with this compound treatment.
References
- 1. Transporter reversal as a mechanism of glutamate release from the ischemic rat cerebral cortex: studies with DL-threo-beta-benzyloxyaspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutamate forward and reverse transport: from molecular mechanism to transporter-mediated release after ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Neurotoxic and neuroprotective effects of the glutamate transporter inhibitor DL-threo-beta-benzyloxyaspartate (this compound) during physiological and ischemia-like conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bidirectional dysregulation of synaptic glutamate signaling after transient metabolic failure [elifesciences.org]
- 6. safar.pitt.edu [safar.pitt.edu]
Application Notes and Protocols for the Use of DL-TBOA in Cortical Dysplasia Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of DL-threo-β-benzyloxyaspartate (DL-TBOA), a non-selective glutamate transporter inhibitor, in the study of cortical dysplasia. The protocols detailed below are based on established methodologies from preclinical research and are intended to guide the investigation of neuronal hyperexcitability and epileptiform activity associated with this neurological disorder.
Introduction to this compound and Cortical Dysplasia
Focal cortical dysplasia (FCD) is a malformation of cortical development that is a leading cause of intractable epilepsy, particularly in children. A key pathological feature of FCD is altered neuronal circuitry and an imbalance between excitation and inhibition. Glutamate, the primary excitatory neurotransmitter in the central nervous system, plays a crucial role in this hyperexcitability. Glutamate transporters, such as the glial transporters GLT-1 and GLAST, are responsible for clearing glutamate from the synaptic cleft, thereby regulating synaptic transmission and preventing excitotoxicity. In cortical dysplasia, the function and expression of these transporters can be impaired, leading to an accumulation of extracellular glutamate and subsequent neuronal hyperexcitability.
This compound is a potent, non-transportable competitive inhibitor of all subtypes of excitatory amino acid transporters (EAATs). By blocking glutamate uptake, this compound can be used experimentally to mimic the conditions of impaired glutamate transport observed in cortical dysplasia. This allows researchers to investigate the downstream consequences of elevated extracellular glutamate on neuronal function, synaptic plasticity, and the generation of epileptiform activity.
Key Applications of this compound in Cortical Dysplasia Studies
-
Induction of Epileptiform Activity: Application of this compound to brain slices from animal models of cortical dysplasia can reliably induce epileptiform discharges, providing a valuable in vitro model for studying seizure-like events.
-
Investigation of Hyperexcitability Mechanisms: By inhibiting glutamate uptake, this compound helps to elucidate the role of glutamate transporters in maintaining neuronal homeostasis and how their dysfunction contributes to the hyperexcitable phenotype of cortical dysplasia.
-
Elucidating the Role of NMDA Receptors: Studies using this compound have demonstrated that the enhanced neuronal excitability in cortical dysplasia is largely mediated by the activation of N-methyl-D-aspartate (NMDA) receptors, particularly those containing the GluN2B subunit.
-
Screening of Anti-epileptic Compounds: The this compound-induced epileptiform activity model can be utilized to screen novel therapeutic agents for their ability to suppress seizure-like events in a pathologically relevant context.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies utilizing this compound in the context of cortical dysplasia and related models of hyperexcitability.
| Parameter | Value | Concentration of this compound | Model System | Reference |
| Electrophysiological Effects | ||||
| Increase in NMDA-evoked EPSC peak amplitude | 1.52 ± 0.09 (normalized to control) | 50 µM | Rat hippocampal slices | [1] |
| Reduction in fEPSP slope | 0.67 ± 0.04 (normalized to baseline) | 50 µM | Rat hippocampal slices | [1] |
| Toxicological Data | ||||
| EC50 for cell death induction (48h) | 38 - 48 µM | 38 - 48 µM | Organotypic hippocampal slice cultures | [2] |
| Biochemical Effects | ||||
| Increase in 4-AP-evoked glutamate release | 13.7 ± 0.5 nmol/mg protein/5 min | 10 µM | Rat cerebral cortical synaptosomes | [3] |
Experimental Protocols
Protocol 1: Induction of a Freeze-Lesion Model of Cortical Dysplasia in Rats
This protocol describes the creation of a well-established animal model of focal cortical dysplasia.
Materials:
-
Sprague-Dawley rat pups (postnatal day 1, P1)
-
Anesthesia (isoflurane or hypothermia)
-
Stereotaxic apparatus adapted for pups
-
Copper probe (2 mm diameter) cooled in liquid nitrogen
-
Surgical scissors and forceps
-
Suture materials
-
Heating pad
Procedure:
-
Anesthetize the P1 rat pup using either isoflurane inhalation or by placing it on a cooled platform.
-
Once anesthetized, place the pup in the stereotaxic apparatus.
-
Make a small incision in the scalp over the right sensorimotor cortex.
-
Cool the copper probe in liquid nitrogen for at least 2 minutes.
-
Apply the cooled probe to the exposed skull for 5 seconds to induce a freeze lesion.
-
Suture the incision and allow the pup to recover on a heating pad before returning it to the dam.
-
Animals can be used for experiments at various time points post-lesion (e.g., P10 or older).
Protocol 2: Preparation of Acute Cortical Slices for Electrophysiology
This protocol details the preparation of brain slices for subsequent electrophysiological recordings.
Materials:
-
Adult rat with freeze-lesion induced cortical dysplasia
-
Anesthesia (e.g., isoflurane, pentobarbital)
-
Dissection tools (scissors, forceps, razor blades)
-
Vibratome
-
Ice-cold cutting solution (see composition below)
-
Artificial cerebrospinal fluid (aCSF) (see composition below)
-
Carbogen gas (95% O2 / 5% CO2)
-
Recovery chamber
Solutions:
-
Cutting Solution (Sucrose-based): 206 mM Sucrose, 25 mM NaHCO3, 10 mM Dextrose, 3.3 mM KCl, 1.23 mM NaH2PO4, 1.0 mM CaCl2, 4.0 mM MgCl2. Osmolarity adjusted to ~300 mOsm, pH 7.4 when bubbled with carbogen.[4]
-
Artificial Cerebrospinal Fluid (aCSF): 120 mM NaCl, 25 mM NaHCO3, 3.3 mM KCl, 1.23 mM NaH2PO4, 0.9 mM CaCl2, 2.0 mM MgCl2, 10 mM Dextrose. Osmolarity adjusted to ~295 mOsm, pH 7.4 when bubbled with carbogen.[4]
Procedure:
-
Anesthetize the rat and perform transcardial perfusion with ice-cold cutting solution.
-
Rapidly decapitate the animal and dissect the brain, placing it in ice-cold, carbogenated cutting solution.
-
Mount the brain on the vibratome stage and prepare coronal slices (300-400 µm thick) containing the cortical lesion.
-
Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 1 hour before recording.
Protocol 3: Whole-Cell Patch-Clamp Recording and this compound Application
This protocol describes the electrophysiological recording from neurons within the cortical slices and the application of this compound.
Materials:
-
Prepared cortical slices
-
Upright microscope with DIC optics
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes (3-6 MΩ resistance)
-
Intracellular solution (see composition below)
-
Perfusion system
-
This compound stock solution (e.g., 10 mM in DMSO)
-
NMDA receptor antagonists (e.g., APV, ifenprodil)
Solutions:
-
Intracellular Solution (K-Gluconate based): 135 mM K-Gluconate, 10 mM NaCl, 10 mM HEPES, 1 mM MgCl2, 2 mM Na2ATP, 0.3 mM GTP. pH adjusted to 7.4 with KOH, osmolarity ~290 mOsm.[5]
Procedure:
-
Transfer a slice to the recording chamber and continuously perfuse with carbogenated aCSF at 32-34°C.
-
Identify neurons in the vicinity of the cortical lesion using the microscope.
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
Record baseline synaptic activity (e.g., spontaneous postsynaptic currents, evoked field potentials).
-
To apply this compound, dilute the stock solution into the aCSF to the desired final concentration (e.g., 10-100 µM) and switch the perfusion to the this compound-containing aCSF.
-
Record the changes in neuronal activity, such as the emergence of epileptiform discharges, prolongation of synaptic currents, and changes in membrane potential.
-
To investigate the involvement of NMDA receptors, co-apply specific antagonists like APV (a general NMDA receptor blocker) or ifenprodil (a GluN2B-selective antagonist) with this compound.
-
Analyze the recorded data to quantify changes in firing frequency, event duration, and amplitude.
Visualization of Pathways and Workflows
Signaling Pathway of this compound-Induced Hyperexcitability
Caption: Signaling pathway of this compound-induced hyperexcitability in cortical dysplasia.
Experimental Workflow for Studying this compound Effects
Caption: Experimental workflow for investigating the effects of this compound on cortical slices.
Logical Relationship in this compound Application
Caption: Logical relationship of this compound's action in mimicking cortical dysplasia pathophysiology.
References
- 1. Frontiers | Reducing Glutamate Uptake in Rat Hippocampal Slices Enhances Astrocytic Membrane Depolarization While Down-Regulating CA3–CA1 Synaptic Response [frontiersin.org]
- 2. Neurotoxic and neuroprotective effects of the glutamate transporter inhibitor DL-threo-beta-benzyloxyaspartate (this compound) during physiological and ischemia-like conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plantainoside D Reduces Depolarization-Evoked Glutamate Release from Rat Cerebral Cortical Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An in vitro whole-cell electrophysiology dataset of human cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing DL-TBOA Concentration for Electrophysiology
Welcome to the technical support center for the use of DL-threo-β-benzyloxyaspartate (DL-TBOA), a potent blocker of excitatory amino acid transporters (EAATs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration in electrophysiological experiments and to troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a competitive, non-transportable antagonist of excitatory amino acid transporters (EAATs).[1] It blocks the reuptake of glutamate from the synaptic cleft, leading to an increase in extracellular glutamate concentration. This makes it a valuable tool for studying the roles of EAATs in synaptic transmission and neuronal excitability.
Q2: Which EAAT subtypes does this compound inhibit?
This compound exhibits broad-spectrum activity against multiple EAAT subtypes, with varying potencies. It is most potent at EAAT2 and EAAT3, followed by EAAT4 and EAAT5, and is least potent at EAAT1.[1]
Q3: What is a good starting concentration for this compound in electrophysiology experiments?
A common starting concentration for this compound in acute brain slice preparations is in the range of 50-100 µM.[2][3] However, the optimal concentration is highly dependent on the specific experimental goals, the preparation being used (e.g., cell culture, acute slices), and the specific EAAT subtypes being targeted. It is always recommended to perform a dose-response curve to determine the most appropriate concentration for your specific experiment.
Q4: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO.[4] A stock solution of 10-50 mM in DMSO can be prepared and stored at -20°C for several months.[4] It is important to note that the final concentration of DMSO in your working solution should be kept low (typically <0.1%) to avoid off-target effects.
Q5: Is this compound selective for EAATs over glutamate receptors?
Yes, this compound displays high selectivity for EAATs over ionotropic and metabotropic glutamate receptors.[5] This selectivity is a key advantage for isolating the effects of glutamate transporter inhibition.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound on synaptic currents. | Concentration too low: The concentration of this compound may be insufficient to effectively block the predominant EAATs in your preparation. | Perform a dose-response experiment, starting from a lower concentration and increasing it incrementally (e.g., 10 µM, 50 µM, 100 µM, 200 µM). Monitor a relevant parameter, such as the decay time of synaptic currents or the amplitude of astrocytic depolarization.[2] |
| Low EAAT expression: The cell type or brain region you are studying may have low levels of EAAT expression. | Confirm EAAT expression in your preparation using techniques like immunohistochemistry or Western blotting. | |
| Degraded this compound: The this compound stock solution may have degraded over time. | Prepare a fresh stock solution of this compound. Ensure proper storage at -20°C. | |
| Signs of excitotoxicity (e.g., cell swelling, irreversible depolarization, cell death). | Concentration too high: Excessive blockade of glutamate uptake can lead to an excitotoxic buildup of extracellular glutamate, overactivating glutamate receptors.[6][7] | Reduce the concentration of this compound. Consider co-application with NMDA and/or AMPA receptor antagonists (e.g., AP5, NBQX) to mitigate excitotoxicity if the experimental design allows.[6] |
| Prolonged application: Continuous application of a high concentration of this compound can lead to cumulative excitotoxic effects. | Limit the duration of this compound application. Wash out the drug after a sufficient period to observe its effects. | |
| Unexpected changes in neuronal firing or network activity. | Increased ambient glutamate: this compound increases extracellular glutamate, which can lead to the activation of extrasynaptic NMDA receptors and alter neuronal excitability.[2][8] | Be aware that these changes are an expected consequence of EAAT inhibition. Use appropriate controls and interpret the results in the context of increased ambient glutamate. |
| Variability in results between experiments. | Inconsistent drug application: Incomplete washout or inconsistent application times can lead to variable results. | Ensure a consistent and thorough washout period between drug applications. Use a perfusion system that allows for rapid and complete solution exchange. |
| Differences in slice health or cell viability: The physiological state of the preparation can influence the response to this compound. | Use standardized procedures for preparing and maintaining your slices or cell cultures to ensure consistent health and viability. |
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound on Human EAAT Subtypes
| EAAT Subtype | IC₅₀ (µM) | Kᵢ (µM) | Kₙ (µM) |
| EAAT1 (GLAST) | 70[1] | 42 (in COS-1 cells)[1][5], 2.9 (in HEK293 cells) | 9.0 (in Xenopus oocytes)[5] |
| EAAT2 (GLT-1) | 6[1] | 5.7 (in COS-1 cells)[1][5], 2.2 (in HEK293 cells) | 0.116 (in Xenopus oocytes)[5] |
| EAAT3 (EAAC1) | 6[1] | 9.3 (in HEK293 cells) | - |
| EAAT4 | - | 4.4[1] | - |
| EAAT5 | - | 3.2[1] | - |
Table 2: Experimentally Used Concentrations of this compound and Observed Effects
| Concentration | Preparation | Key Observed Effect | Reference |
| 50 µM | Rat Hippocampal Slices | Significantly increased astrocytic membrane depolarization and ambient glutamate levels.[2][9] | [2][9] |
| 100 µM | Organotypic Hippocampal Slice Cultures | Induced significant cell death after 48 hours, which was preventable with glutamate receptor antagonists.[6] | [6] |
| 100 µM | Acute Hippocampal Slices | Used to block glutamate transporters during glutamate imaging experiments.[3] | [3] |
| 10 µM | Organotypic Hippocampal Slice Cultures | Sub-toxic dose that reduced OGD-induced cell death when applied during the insult.[6] | [6] |
| 70-350 µM | Colorectal Cancer Cell Lines | Concentration-dependently enhanced SN38-induced loss of viability.[1] | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required amount of this compound and DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM). The molecular weight of this compound is 239.23 g/mol .
-
In a sterile microcentrifuge tube, add the calculated volume of DMSO to the this compound powder.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming at 37°C may aid in dissolution.[4]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The stock solution is stable for several months when stored properly.[4]
-
Protocol 2: Application of this compound in Acute Brain Slices for Electrophysiology
-
Materials:
-
Acute brain slices (e.g., hippocampus, cortex)
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Perfusion system
-
Electrophysiology recording setup (e.g., patch-clamp)
-
-
Procedure:
-
Prepare the working solution of this compound by diluting the stock solution in aCSF to the final desired concentration (e.g., 50 µM). Ensure the final DMSO concentration is below 0.1%.
-
Allow the brain slices to equilibrate in the recording chamber while being continuously perfused with standard aCSF for at least 15-20 minutes.
-
Record baseline synaptic activity (e.g., evoked excitatory postsynaptic currents, EPSCs) for a stable period (e.g., 5-10 minutes).
-
Switch the perfusion to the aCSF containing this compound.
-
Record the synaptic activity during the application of this compound. The effects of this compound on synaptic currents, such as a prolongation of the decay time, should become apparent within a few minutes.
-
To study the reversibility of the effect, switch the perfusion back to the standard aCSF to wash out the drug. Continue recording until the synaptic activity returns to baseline levels.
-
Visualizations
Caption: Signaling pathway of this compound action at the synapse.
Caption: Experimental workflow for this compound application.
Caption: Troubleshooting flowchart for lack of this compound effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Reducing Glutamate Uptake in Rat Hippocampal Slices Enhances Astrocytic Membrane Depolarization While Down-Regulating CA3–CA1 Synaptic Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bidirectional dysregulation of synaptic glutamate signaling after transient metabolic failure [elifesciences.org]
- 4. apexbt.com [apexbt.com]
- 5. DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurotoxic and neuroprotective effects of the glutamate transporter inhibitor DL-threo-beta-benzyloxyaspartate (this compound) during physiological and ischemia-like conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Glutamate Transporters in Neurodegenerative Diseases and Potential Opportunities for Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specificity and Actions of an Arylaspartate Inhibitor of Glutamate Transport at the Schaffer Collateral-CA1 Pyramidal Cell Synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Reducing Glutamate Uptake in Rat Hippocampal Slices Enhances Astrocytic Membrane Depolarization While Down-Regulating CA3–CA1 Synaptic Response [frontiersin.org]
Technical Support Center: Addressing DL-TBOA-Induced Excitotoxicity In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with DL-TBOA-induced excitotoxicity in in vitro models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce excitotoxicity?
DL-threo-β-benzyloxyaspartate (this compound) is a potent, competitive, and non-transportable inhibitor of excitatory amino acid transporters (EAATs).[1][2] It blocks the reuptake of glutamate from the synaptic cleft into neurons and glial cells. This leads to an accumulation of extracellular glutamate, which then over-activates glutamate receptors, particularly N-methyl-D-aspartate (NMDA) receptors.[3][4] This over-activation results in excessive calcium influx into neurons, triggering a cascade of neurotoxic events, including mitochondrial dysfunction, production of reactive oxygen species (ROS), and activation of apoptotic pathways, ultimately leading to neuronal cell death.[5][6]
Q2: Which EAAT subtypes does this compound inhibit?
This compound is a broad-spectrum EAAT inhibitor with varying potencies for different subtypes. It is a potent blocker of EAAT1, EAAT2, and EAAT3.[1][2] It also blocks EAAT4 and EAAT5.[1]
Q3: What are the typical concentrations of this compound used to induce excitotoxicity in vitro?
The effective concentration of this compound can vary depending on the cell type, culture system (e.g., dissociated neurons vs. organotypic slices), and experimental duration. For example, in organotypic hippocampal slice cultures, significant cell death was observed with EC50 values ranging from 38 to 48 µM after a 48-hour incubation.[7] A concentration of 100 µM is often used to achieve saturating inhibition of glutamate transporters.[7][8]
Q4: How can I confirm that the observed cell death is due to excitotoxicity?
To confirm that the neurotoxicity is mediated by the excitotoxic pathway, you can perform co-treatment experiments with glutamate receptor antagonists. The cell death induced by this compound can be prevented by the addition of NMDA receptor antagonists like MK-801 or APV, and AMPA receptor antagonists such as NBQX.[7][9]
Q5: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO, and stock solutions can be prepared at concentrations of >10 mM. For long-term storage, it is recommended to keep the stock solution at -20°C or -80°C.[1][10] When preparing working solutions, it is advisable to warm the stock solution at 37°C and/or use an ultrasonic bath to ensure it is fully dissolved.
Troubleshooting Guide
Issue 1: I am not observing any significant neuronal cell death after applying this compound.
-
Question: What is the concentration and incubation time of this compound?
-
Answer: The EC50 for this compound can be in the range of 38-48 µM for a 48-hour incubation in hippocampal slices.[7] You may need to optimize the concentration and duration for your specific cell culture system. Consider performing a dose-response curve to determine the optimal concentration.
-
-
Question: Is your cell culture mature enough?
-
Question: Are you sure your this compound solution is active?
-
Answer: Improper storage or handling can lead to the degradation of the compound. Prepare fresh dilutions from a properly stored stock solution for each experiment.
-
Issue 2: I am observing high variability in cell death between my experiments.
-
Question: Are you controlling for cell density?
-
Answer: Cell density can influence the susceptibility to excitotoxicity. Ensure consistent cell plating density across all your experiments.
-
-
Question: Is the application of this compound consistent?
-
Answer: Ensure thorough mixing of the this compound into the culture medium for uniform exposure to all cells.
-
-
Question: Are there fluctuations in your incubator's CO2 or temperature levels?
-
Answer: Maintaining a stable culture environment is crucial. Fluctuations in CO2 and temperature can stress the cells and affect their response to excitotoxic insults.
-
Issue 3: I am seeing effects that don't seem to be related to NMDA receptor activation.
-
Question: Could other glutamate receptors be involved?
-
Answer: While NMDA receptors are major contributors, AMPA/kainate receptors can also play a role in excitotoxicity.[6] Consider using antagonists for these receptors to dissect the specific pathways involved.
-
-
Question: Could there be non-specific effects of this compound?
-
Answer: While this compound is a relatively specific EAAT inhibitor, off-target effects can never be completely ruled out, especially at very high concentrations.[13] It's important to include appropriate controls, such as co-treatment with glutamate receptor antagonists, to confirm the mechanism of action.[7]
-
Quantitative Data
Table 1: Inhibitory Constants (Ki/IC50) of this compound for Excitatory Amino Acid Transporters (EAATs)
| EAAT Subtype | Ki/IC50 Value | Cell System | Reference |
| EAAT1 (human) | 42 µM (Ki) | COS-1 cells | [10] |
| EAAT1 | 70 µM (IC50) | - | [1][2] |
| EAAT2 (human) | 5.7 µM (Ki) | COS-1 cells | [10] |
| EAAT2 | 6 µM (IC50) | - | [1][2] |
| EAAT3 | 6 µM (IC50) | - | [1][2] |
| EAAT4 | 4.4 µM (Ki) | - | [1] |
| EAAT5 | 3.2 µM (Ki) | - | [1] |
Table 2: Effective Concentrations of this compound in In Vitro Excitotoxicity Models
| Cell/Tissue Model | Concentration | Incubation Time | Observed Effect | Reference |
| Organotypic hippocampal slice cultures | 38-48 µM (EC50) | 48 hours | Significant cell death | [7] |
| Organotypic hippocampal slice cultures | 100 µM | 48 hours | Saturating concentration for inducing cell death | [7] |
| HCT116 and LoVo cell lines | 70-350 µM | 48 hours | Enhanced SN38-induced loss of viability | [1] |
| HCT116 and LoVo cell lines | 350 µM | 24 hours | Decreased p53 induction by SN38 and oxaliplatin | [1] |
Experimental Protocols
Protocol 1: Induction of Excitotoxicity with this compound in Neuronal Cell Culture
-
Cell Culture: Plate primary neurons or a suitable neuronal cell line at a predetermined density on appropriate culture plates (e.g., poly-D-lysine coated plates). Culture the cells until they reach the desired maturity.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C. On the day of the experiment, thaw the stock solution and dilute it to the desired final concentration in pre-warmed culture medium.
-
Induction of Excitotoxicity: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound. For control wells, use medium with the same concentration of DMSO as the this compound-treated wells.
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) under standard culture conditions (37°C, 5% CO2).
-
Assessment of Cell Viability: Following incubation, assess cell viability using a suitable assay, such as the Propidium Iodide (PI) assay described below.
Protocol 2: Assessment of Cell Death using Propidium Iodide (PI) Staining
-
Reagent Preparation: Prepare a working solution of Propidium Iodide (e.g., 1 µg/mL) in an appropriate buffer (e.g., PBS or culture medium).
-
Staining: After the this compound treatment, add the PI working solution to each well and incubate for 15-30 minutes at room temperature, protected from light. PI is a fluorescent nuclear stain that cannot cross the membrane of live cells, so it only labels the nuclei of dead cells.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for PI (excitation ~535 nm, emission ~617 nm).
-
Quantification: Capture images from multiple random fields per well. Quantify the number of PI-positive cells (dead cells) and, if desired, counterstain with a pan-neuronal marker or a live-cell stain to determine the total number of neurons. Express cell death as a percentage of PI-positive cells relative to the total number of cells.
Protocol 3: Glutamate Uptake Assay
-
Cell Preparation: Culture cells (e.g., COS-1 cells transfected with an EAAT subtype) to sub-confluency in appropriate culture plates.[10]
-
Washing: Wash the cells twice with a modified phosphate-buffered saline (containing 137 mM NaCl, 2.7 mM KCl, 8.1 mM Na2HPO4, 1.5 mM KH2PO4, 1 mM MgCl2, 1 mM CaCl2, and 10 mM D-glucose, pH 7.4).[10]
-
Pre-incubation: Pre-incubate the cells in the same buffer for 10-12 minutes at 37°C.[10]
-
Uptake Inhibition: Aspirate the buffer and add a solution containing [14C]-labeled L-glutamate (e.g., 1 µM) and varying concentrations of this compound.[10]
-
Incubation: Incubate the cells for 12 minutes at 37°C.[10]
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the inhibitory effect of this compound on glutamate uptake and calculate the Ki or IC50 value.
Visualizations
Caption: Signaling pathway of this compound-induced excitotoxicity.
Caption: Experimental workflow for in vitro excitotoxicity assay.
Caption: Troubleshooting logic for low excitotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 3. The Role of Glutamate Transporters in Neurodegenerative Diseases and Potential Opportunities for Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of uptake unmasks rapid extracellular turnover of glutamate of nonvesicular origin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Neurotoxic and neuroprotective effects of the glutamate transporter inhibitor DL-threo-beta-benzyloxyaspartate (this compound) during physiological and ischemia-like conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bidirectional dysregulation of synaptic glutamate signaling after transient metabolic failure [elifesciences.org]
- 9. Pharmacology of glutamate neurotoxicity in cortical cell culture: attenuation by NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. Electrophysiological Mechanisms of Delayed Excitotoxicity: Positive Feedback Loop Between NMDA Receptor Current and Depolarization-Mediated Glutamate Release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glutamate neurotoxicity in cortical cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The glutamate transport inhibitor DL-Threo-β-Benzyloxyaspartic acid (this compound) differentially affects SN38- and oxaliplatin-induced death of drug-resistant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DL-Threo-β-Benzyloxyaspartate (DL-TBOA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid experimental artifacts when using DL-TBOA, a potent non-transportable blocker of excitatory amino acid transporters (EAATs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a competitive antagonist of excitatory amino acid transporters (EAATs). Unlike substrate inhibitors, this compound is not transported into the cell, meaning it does not cause artificial neurotransmitter release through heteroexchange.[1] Its primary function is to block the uptake of glutamate from the extracellular space, leading to an increase in the ambient glutamate concentration.
Q2: Which EAAT subtypes does this compound inhibit?
This compound is a broad-spectrum EAAT inhibitor, acting on all known EAAT subtypes (EAAT1-5). It displays varying potencies for each subtype. For detailed inhibitory constants, please refer to the data tables below.
Q3: Is this compound selective for EAATs over glutamate receptors?
Yes, this compound is highly selective for EAATs and does not exhibit significant activity at ionotropic or metabotropic glutamate receptors.[2] This selectivity makes it a valuable tool for isolating the effects of glutamate transporter inhibition.
Troubleshooting Guide
Issue 1: I am observing unexpected neuronal hyperexcitability or seizures in my experiments.
-
Question: Why is this compound causing seizure-like activity in my neuronal preparations?
-
Answer: By blocking glutamate uptake, this compound increases extracellular glutamate levels. This can lead to excessive activation of glutamate receptors, particularly NMDA receptors, resulting in neuronal hyperexcitability and epileptiform activity.[1][3] In vivo, intracerebroventricular administration of this compound has been shown to induce convulsive behaviors in mice.[4]
-
Troubleshooting Steps:
-
Concentration Optimization: Reduce the concentration of this compound to the lowest effective level for your experimental goals.
-
Glutamate Receptor Antagonists: Co-application of an NMDA receptor antagonist (e.g., APV) can help to mitigate the hyperexcitability caused by increased glutamate levels.[3]
-
Time Course: Limit the duration of this compound application to the minimum time required to observe the desired effect.
-
Issue 2: My cells are showing signs of neurotoxicity and cell death after this compound application.
-
Question: Is this compound neurotoxic, and how can I prevent cell death in my cultures?
-
Answer: Prolonged exposure to high concentrations of this compound can induce excitotoxic cell death.[1] This is a direct consequence of sustained high levels of extracellular glutamate, leading to overactivation of glutamate receptors and subsequent cell death pathways. EC50 values for this compound-induced cell death in hippocampal slice cultures have been reported in the range of 38 to 48 µM for a 48-hour application.[1]
-
Troubleshooting Steps:
-
Dose-Response and Time-Course: Perform a thorough dose-response and time-course experiment to identify a concentration and incubation time that effectively inhibits glutamate uptake without causing significant cell death.
-
Protective Co-treatments: The neurotoxic effects of this compound can be prevented by co-application of glutamate receptor antagonists like NBQX and MK-801.[1]
-
Sub-toxic Concentrations for Specific Paradigms: In some experimental models, such as simulated ischemia, a sub-toxic dose (e.g., 10 µM) of this compound can be neuroprotective by preventing the reverse operation of glutamate transporters.[1]
-
Issue 3: I am seeing unexpected changes in astrocytic currents in my electrophysiology recordings.
-
Question: Does this compound have effects beyond blocking glutamate transport in astrocytes?
-
Answer: Yes, in addition to inhibiting glutamate transporter currents, this compound has been observed to enhance a barium-sensitive inward potassium tail current in astrocytes following neuronal stimulation. This effect is likely due to an increase in extracellular potassium levels resulting from neuronal hyperexcitability. It is important to distinguish this from the direct action of other inhibitors like DHK, which can directly block astrocyte potassium uptake.
-
Troubleshooting Steps:
-
Pharmacological Controls: Use appropriate pharmacological controls to dissect the observed effects. For example, the use of barium can help to identify the contribution of potassium currents.
-
Monitor Extracellular Potassium: If feasible for your experimental setup, monitoring changes in extracellular potassium can help to interpret the observed astrocytic responses.
-
Consider Alternative Inhibitors: If the effects on potassium currents are confounding your results, consider using other EAAT inhibitors with different pharmacological profiles, keeping in mind their own potential off-target effects.
-
Quantitative Data
Table 1: Inhibitory Potency (IC50) of this compound on EAAT Subtypes
| EAAT Subtype | IC50 (µM) |
| EAAT1 | 70[2] |
| EAAT2 | 6[2] |
| EAAT3 | 6[2] |
Table 2: Inhibitory Constant (Ki) of this compound on EAAT Subtypes
| EAAT Subtype | Ki (µM) | Cell Type | Assay |
| EAAT1 | 42[5] | COS-1 cells | [14C]glutamate uptake |
| EAAT2 | 5.7[5] | COS-1 cells | [14C]glutamate uptake |
| EAAT1 (human) | 2.9[2] | HEK293 cells | [3H]-d-Asp uptake |
| EAAT2 (human) | 2.2[2] | HEK293 cells | [3H]-d-Asp uptake |
| EAAT3 (human) | 9.3[2] | HEK293 cells | [3H]-d-Asp uptake |
| EAAT4 | 4.4[2] | - | - |
| EAAT5 | 3.2[2] | - | - |
Experimental Protocols
Protocol 1: Induction of Seizure-Like Activity in Brain Slices
-
Slice Preparation: Prepare acute brain slices (e.g., neocortical or hippocampal) from rodents of the desired age using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). A protective recovery method using NMDG-aCSF can enhance slice viability.
-
Recovery: Allow slices to recover in a submerged chamber containing oxygenated aCSF at 32-34°C for at least 1 hour.
-
Recording: Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF. Obtain a stable baseline electrophysiological recording (e.g., whole-cell patch-clamp or field potential recording).
-
This compound Application: Bath-apply this compound at a concentration of 30 µM.[3]
-
Data Acquisition: Record the resulting neuronal activity. The application of this compound is expected to induce large NMDA receptor-mediated currents and oscillations.[3]
-
Control: To confirm the role of NMDA receptors, co-apply an NMDA receptor antagonist like APV. This should block the this compound-induced activity.[3]
Protocol 2: In Vivo Induction of Seizures
-
Animal Preparation: Anesthetize a postnatal day 5 (P5) rat using an appropriate anesthetic agent (e.g., domitor).[3]
-
Stereotaxic Surgery: Place the anesthetized animal in a stereotaxic frame.
-
Intracerebroventricular Injection: Inject 0.5–1 µl of this compound (20 ng/µl) into the lateral ventricle using a Hamilton syringe connected to a peristaltic pump at a slow infusion rate (e.g., 250 nl/min).[3]
-
Recovery: Awaken the animal with an antidote (e.g., antisedan).[3]
-
Behavioral Observation: Observe the animal for seizure activity. Seizures are typically observed shortly after recovery from anesthesia.
-
Control Experiments: In a separate group of animals, inject the vehicle alone to control for injection-related effects. To confirm the mechanism, co-inject APV with this compound, which should prevent the seizure activity.[3]
Visualizations
Caption: Mechanism of this compound action on Excitatory Amino Acid Transporters (EAATs).
Caption: Signaling pathway leading to excitotoxicity from this compound application.
Caption: A logical workflow for experiments involving this compound.
References
- 1. Neurotoxic and neuroprotective effects of the glutamate transporter inhibitor DL-threo-beta-benzyloxyaspartate (this compound) during physiological and ischemia-like conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 3. Glutamate Transporters Prevent the Generation of Seizures in the Developing Rat Neocortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of novel L-threo-beta-benzyloxyaspartate derivatives, potent blockers of the glutamate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
challenges in interpreting data from DL-TBOA experiments
Welcome to the technical support center for DL-Threo-β-Benzyloxyaspartic acid (DL-TBOA) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret their experimental data accurately.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A: this compound (DL-threo-β-benzyloxyaspartate) is a potent, competitive, and non-transportable blocker of Excitatory Amino Acid Transporters (EAATs).[1][2] Unlike substrates, it binds to the transporter but is not moved across the cell membrane, effectively inhibiting the uptake of glutamate.[3][4] It is considered a broad-spectrum EAAT inhibitor, as it blocks all five known subtypes (EAAT1-5) but with varying potencies.[1][5] It shows high selectivity for EAATs over ionotropic and metabotropic glutamate receptors.[1][2]
Q2: How do I choose the right concentration of this compound for my experiment?
A: The optimal concentration depends on the specific EAAT subtypes expressed in your model system and the desired level of inhibition. This compound has different affinities for each EAAT subtype. For instance, it is significantly more potent at inhibiting EAAT2 and EAAT3 compared to EAAT1.[1][2][6] A concentration of 10 µM may be sufficient to inhibit glutamate release via reverse transport during ischemic conditions, while concentrations ranging from 38 to 100 µM have been used to induce cell death under normal conditions by blocking glutamate clearance.[7] It is recommended to perform a dose-response curve in your specific experimental setup to determine the most appropriate concentration.
Inhibitory Potency of this compound on EAAT Subtypes
| Transporter Subtype | Alternative Name | IC₅₀ (µM) | Kᵢ (µM) | Reference(s) |
| EAAT1 | GLAST | 70 | 2.9 - 9.3 | [1][2][6] |
| EAAT2 | GLT-1 | 6 | 2.2 - 5.7 | [1][2][6] |
| EAAT3 | EAAC1 | 6 | - | [1][2][6] |
| EAAT4 | - | - | 4.4 | [1][2][6] |
| EAAT5 | - | - | 3.2 | [1][2][6] |
Table 1: Summary of reported IC₅₀ and Kᵢ values for this compound across human EAAT subtypes. Values can vary depending on the assay system.
Q3: What are the known off-target or non-specific effects of this compound?
A: While this compound is highly selective for EAATs over glutamate receptors, non-specific effects cannot be entirely excluded, especially at high concentrations.[8] The observed cellular effects are often a downstream consequence of altered glutamate homeostasis, which can be complex. For example, this compound's impact on cell viability can be influenced by the expression of other transporters (like the copper transporter CTR1) or cellular systems (like glutathione homeostasis), leading to cell-type-specific outcomes.[8][9] It is crucial to include appropriate controls, such as siRNA knockdown of the suspected EAAT target, to confirm that the observed effects are indeed due to the inhibition of a specific transporter.[8]
Q4: Why am I observing contradictory effects (e.g., cell death vs. protection) with this compound?
A: this compound can have dual, context-dependent effects, which is a primary challenge in data interpretation.
-
Neurotoxicity under Normal Conditions: By blocking glutamate uptake, this compound can cause an accumulation of extracellular glutamate, leading to over-activation of glutamate receptors and subsequent excitotoxic cell death.[7][10]
-
Neuroprotection under Ischemic Conditions: During energy failure (e.g., ischemia), the ion gradients that drive glutamate uptake collapse. This can cause EAATs to operate in reverse, releasing large amounts of glutamate into the extracellular space.[7] In this scenario, a low, sub-toxic dose of this compound can be neuroprotective by blocking this reverse transport mechanism.[7]
Similarly, in cancer cell lines, this compound has been shown to enhance cell death induced by one chemotherapeutic agent (SN38) while protecting against another (oxaliplatin).[9] These differential effects highlight the inhibitor's complex interplay with cell-specific signaling and metabolic pathways.[8][11]
Figure 1. Dual roles of this compound in neuronal health.
Q5: What are the best practices for preparing and storing this compound solutions?
A: this compound is soluble in DMSO (up to 100 mM) and water (up to 5 mM), though gentle warming may be required.[2] For in vivo experiments, it is recommended to prepare working solutions fresh on the day of use.[6] For in vitro use, if storage is necessary, aliquot stock solutions and store them at -20°C for up to one month.[2] Before use, ensure the solution is fully equilibrated to room temperature and that no precipitate is visible.[2]
Troubleshooting Guides
Guide 1: Unexpected Results in Cell Viability Assays
Issue: My cell viability results with this compound are inconsistent or do not match my hypothesis. For example, the MTT assay shows increased viability, but cells appear unhealthy.
Possible Cause: This may be an experimental artifact. The MTT assay measures mitochondrial reductase activity, which is assumed to correlate with cell viability. However, this compound's effects on glutamate transport can alter cellular metabolism and mitochondrial activity without directly causing cell death, leading to misleading MTT results.[8]
Troubleshooting Workflow:
-
Confirm with an Independent Method: Do not rely on a single viability assay. Use an orthogonal method that measures a different aspect of cell death.
-
Membrane Integrity: Use a dye exclusion assay like Propidium Iodide (PI) or Trypan Blue staining, which only enters cells with compromised membranes.[7][12]
-
Nuclear Morphology: Quantify condensed or fragmented nuclei using a DNA stain like DAPI or Hoechst. This can be a reliable indicator of apoptosis.[8]
-
Apoptosis Markers: Measure the activation of caspases or look for markers like cleaved PARP-1 via western blot or immunofluorescence.[9][13]
-
-
Check for Assay Interference: Some compounds can directly interfere with assay reagents. Run a cell-free control where you add this compound to the assay medium to see if it directly reduces MTT or interacts with other assay components.[14]
-
Review Concentration and Timing: The effects of this compound are highly dependent on concentration and the duration of exposure. Consider performing a time-course experiment to capture the dynamics of the cellular response.
Figure 2. Troubleshooting workflow for cell viability assays.
Experimental Protocols
Protocol 1: [³H]-D-Aspartate Uptake Assay
This protocol is used to measure the functional activity of glutamate transporters. D-Aspartate is a substrate for EAATs that is not readily metabolized, making it a useful radiotracer.[8][15]
Materials:
-
Cells expressing EAATs of interest (e.g., primary astrocyte cultures or transfected cell lines).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
[³H]-D-Aspartate.
-
This compound stock solution.
-
Non-labeled L-glutamate or D-aspartate for determining non-specific uptake.
-
Scintillation fluid and a scintillation counter.
-
96-well plates and a filter harvester.
Methodology:
-
Cell Plating: Seed cells in 96-well plates and grow until they reach near-confluence.[16]
-
Pre-incubation: On the day of the assay, aspirate the growth medium and wash the cells with Assay Buffer. Add 150 µL of Assay Buffer to each well.
-
Inhibitor Addition: Add 50 µL of the test compound (e.g., various concentrations of this compound) or a high concentration of non-labeled substrate (to define non-specific binding) to the appropriate wells. Incubate for 20-30 minutes at 37°C.[16]
-
Initiate Uptake: Start the uptake reaction by adding 50 µL of Assay Buffer containing [³H]-D-Aspartate to each well. The final concentration of the radiotracer should be optimized but is typically in the low micromolar range.
-
Incubation: Incubate the plate for a predetermined time (e.g., 5-15 minutes) at 37°C with gentle agitation. The incubation time should be within the linear range of uptake.
-
Terminate Uptake: Stop the reaction by rapidly aspirating the solution and washing the cells with ice-cold Assay Buffer. This is often done using a cell harvester that lyses the cells and transfers the contents onto a filter mat.[16]
-
Quantification: Add scintillation cocktail to the filters and measure the radioactivity using a scintillation counter.[16]
-
Data Analysis: Subtract the non-specific uptake from all other values. Plot the specific uptake as a function of the this compound concentration to determine the IC₅₀ value.
Protocol 2: Basic Electrophysiology Workflow to Assess Glutamate Spillover
This protocol uses whole-cell patch-clamp recordings to measure glutamate transporter currents in astrocytes or NMDA receptor currents in neurons as an indirect sensor of extracellular glutamate.[4]
Materials:
-
Acute brain slices or organotypic slice cultures.
-
Artificial cerebrospinal fluid (aCSF).
-
Patch-clamp rig with an upright microscope.
-
This compound stock solution.
-
Antagonists for glutamate receptors (e.g., NBQX, D-AP5) if directly measuring transporter currents.
-
Bipolar stimulating electrode.
Methodology:
-
Preparation: Prepare brain slices and transfer them to a recording chamber continuously perfused with oxygenated aCSF.
-
Identify Cell: Identify a target cell (e.g., a CA1 pyramidal neuron or a Bergmann glia) for recording.
-
Establish Recording: Obtain a whole-cell patch-clamp recording. For neurons, hold the cell at a positive potential (e.g., +40 mV) to relieve the Mg²⁺ block from NMDA receptors, making them sensitive glutamate sensors.[4]
-
Baseline Measurement: Place a stimulating electrode nearby to evoke synaptic release of glutamate. Record the baseline synaptic response (e.g., NMDA receptor-mediated EPSC in a neuron or a transporter current in an astrocyte).
-
Apply this compound: Bath-apply this compound (e.g., 100-200 µM) to the slice and allow it to equilibrate.[4]
-
Post-TBOA Measurement: After equilibration, evoke synaptic responses again using the same stimulation parameters.
-
Data Interpretation: Inhibition of glutamate uptake by this compound will cause glutamate to remain in the synaptic cleft for longer and spill over to activate extrasynaptic receptors. This is typically observed as an increase in the amplitude and a prolongation of the decay time of the NMDA receptor-mediated current.[4] If recording from an astrocyte, the synaptically-evoked transporter current will be blocked.[4]
References
- 1. This compound | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 2. This compound | EAAT inhibitor | Hello Bio [hellobio.com]
- 3. Mechanism of inhibition of the glutamate transporter EAAC1 by the conformationally-constrained glutamate analog (+)-HIP-B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of uptake unmasks rapid extracellular turnover of glutamate of nonvesicular origin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of novel L-threo-beta-benzyloxyaspartate derivatives, potent blockers of the glutamate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Neurotoxic and neuroprotective effects of the glutamate transporter inhibitor DL-threo-beta-benzyloxyaspartate (this compound) during physiological and ischemia-like conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The glutamate transport inhibitor DL-Threo-β-Benzyloxyaspartic acid (this compound) differentially affects SN38- and oxaliplatin-induced death of drug-resistant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The glutamate transport inhibitor DL-Threo-β-Benzyloxyaspartic acid (this compound) differentially affects SN38- and oxaliplatin-induced death of drug-resistant colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Taming glutamate excitotoxicity: strategic pathway modulation for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The dual face of glutamate: from a neurotoxin to a potential survival factor—metabolic implications in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: Optimizing DL-TBOA Efficacy in EAAT Blockade
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of DL-threo-β-benzyloxyaspartate (DL-TBOA) in blocking Excitatory Amino Acid Transporters (EAATs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent, non-transportable competitive inhibitor of all subtypes of excitatory amino acid transporters (EAATs).[1] It blocks the uptake of glutamate by binding to the transporters without being transported into the cell itself.[2] This leads to an increase in the extracellular concentration of glutamate. This compound is a valuable tool for studying the physiological roles of glutamate transporters.[2]
Q2: What are the recommended concentrations of this compound to use in experiments?
A2: The optimal concentration of this compound depends on the specific EAAT subtype being targeted and the experimental system. For general blockade of EAATs, concentrations in the range of 10-100 µM are typically used.[3][4] However, it is crucial to perform a dose-response curve to determine the most effective concentration for your specific application. Exceeding the optimal concentration can lead to neurotoxic effects.[3]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO (up to 200 mg/mL) and water (up to 5 mg/mL with warming).[5][6] For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO.[5] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[5] Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to two years.[5][6] Always ensure the solution is free of precipitates before use by allowing it to equilibrate to room temperature.[6]
Q4: Is this compound selective for specific EAAT subtypes?
A4: this compound is a broad-spectrum EAAT inhibitor and is not highly selective for a specific subtype.[1] Its inhibitory potency varies across the different EAATs. For instance, it is more potent against EAAT2 and EAAT3 compared to EAAT1.[7] If subtype selectivity is critical for your experiment, consider using more selective compounds like UCPH-101 for EAAT1 or TFB-TBOA, which shows higher potency for EAAT1 and EAAT2.[1][8]
Q5: What are the potential off-target effects of this compound?
A5: this compound displays high selectivity for EAATs over ionotropic and metabotropic glutamate receptors.[2][7] However, at high concentrations, non-specific effects and neurotoxicity due to excessive glutamate accumulation can occur.[3][9] It is essential to include appropriate controls in your experiments to account for any potential off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no blockade of EAATs | Incorrect concentration: The concentration of this compound may be too low to effectively block the transporters in your specific experimental setup. | Perform a dose-response experiment to determine the optimal concentration. Start with a range of 10 µM to 100 µM.[3][4] |
| Degradation of this compound: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound. | Prepare fresh stock solutions and aliquot them to avoid multiple freeze-thaw cycles. Store at -20°C or -80°C as recommended.[5][6] | |
| Solubility issues: this compound may not be fully dissolved in the experimental buffer, leading to a lower effective concentration. | Ensure complete dissolution of this compound. For aqueous solutions, gentle warming and sonication can aid dissolution.[5] If using a DMSO stock, ensure it is fully dissolved before diluting into your aqueous buffer. | |
| Observed Neurotoxicity or Cell Death | Excessive glutamate accumulation: High concentrations of this compound can lead to a significant increase in extracellular glutamate, causing excitotoxicity.[3] | Reduce the concentration of this compound. Consider co-application of glutamate receptor antagonists (e.g., NBQX and MK-801) to mitigate excitotoxicity.[3] |
| Off-target effects: Although selective, high concentrations might lead to unforeseen off-target effects. | Use the lowest effective concentration determined from your dose-response curve. Include vehicle-only controls and, if possible, a control with an inactive analog. | |
| Variability in Experimental Results | Differences in experimental conditions: Factors such as temperature, pH, and incubation time can influence the efficacy of this compound. | Standardize all experimental parameters. Ensure consistent incubation times and maintain physiological temperature and pH. |
| Cell line or tissue-specific differences: The expression levels of different EAAT subtypes can vary between cell lines and tissues, affecting the response to this compound. | Characterize the EAAT subtype expression in your model system. This will help in interpreting the results and selecting the appropriate concentration of this compound. |
Quantitative Data Summary
The following table summarizes the inhibitory constants of this compound for various human EAAT subtypes. These values can serve as a reference for designing experiments.
| EAAT Subtype | IC50 (µM) | Ki (µM) | Assay System |
| EAAT1 | 70[5][7] | 42[2][5] | [14C]glutamate uptake in COS-1 cells |
| EAAT2 | 6[5][7] | 5.7[2][5] | [14C]glutamate uptake in COS-1 cells |
| EAAT3 | 6[5][7] | 9.3[7] | [3H]-d-Asp uptake in HEK293 cells |
| EAAT4 | - | 4.4[5][7] | Competitive binding assay |
| EAAT5 | - | 3.2[5][7] | Competitive binding assay |
Key Experimental Protocols
Protocol 1: In Vitro Glutamate Uptake Assay
This protocol is adapted from studies using cell lines overexpressing EAATs.[10]
-
Cell Culture: Culture cells (e.g., COS-1 or HEK293) expressing the desired human EAAT subtype to sub-confluence.
-
Preparation: Wash the cells twice with a modified phosphate-buffered saline (PBS) containing 137 mM NaCl, 2.7 mM KCl, 8.1 mM Na2HPO4, 1.5 mM KH2PO4, 1 mM MgCl2, 1 mM CaCl2, and 10 mM D-glucose, pH 7.4.
-
Pre-incubation: Pre-incubate the cells in the modified PBS at 37°C for 12 minutes.
-
Inhibition: Aspirate the buffer and incubate the cells with varying concentrations of this compound in the modified PBS at 37°C for a predetermined time (e.g., 10-20 minutes).
-
Glutamate Uptake: Add radiolabeled glutamate (e.g., [14C]glutamate or [3H]-D-aspartate) to a final concentration of 1 µM and incubate at 37°C for 12 minutes.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold PBS.
-
Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
Protocol 2: Electrophysiological Recording of Transporter Currents
This protocol is a general guide for measuring EAAT-mediated currents in Xenopus oocytes or patched cells.[2]
-
Preparation: Prepare Xenopus oocytes expressing the target EAAT or cultured cells for whole-cell patch-clamp recording.
-
Recording Setup: Use an appropriate intracellular and extracellular solution. For example, the extracellular solution may contain 140 mM NaMES, 2 mM MgCl2, 2 mM CaCl2, and 10 mM HEPES, pH 7.4.
-
Baseline Recording: Record the baseline current in the absence of glutamate.
-
Glutamate Application: Apply a known concentration of glutamate to induce transporter currents.
-
This compound Application: Co-apply this compound with glutamate and record the current. The dose-response curve of glutamate can be shifted by the addition of this compound.[2]
-
Analysis: Measure the reduction in the glutamate-induced current in the presence of this compound to determine its inhibitory effect.
Visualizations
Caption: Glutamate uptake by EAATs and its inhibition by this compound.
Caption: A logical workflow for troubleshooting common this compound issues.
References
- 1. Characterization of novel L-threo-beta-benzyloxyaspartate derivatives, potent blockers of the glutamate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotoxic and neuroprotective effects of the glutamate transporter inhibitor DL-threo-beta-benzyloxyaspartate (this compound) during physiological and ischemia-like conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bidirectional dysregulation of synaptic glutamate signaling after transient metabolic failure [elifesciences.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | EAAT inhibitor | Hello Bio [hellobio.com]
- 7. This compound | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The glutamate transport inhibitor DL-Threo-β-Benzyloxyaspartic acid (this compound) differentially affects SN38- and oxaliplatin-induced death of drug-resistant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
Validation & Comparative
A Comparative Guide to DL-TBOA and Dihydrokainate (DHK) for EAAT Inhibition
For Researchers, Scientists, and Drug Development Professionals
Excitatory amino acid transporters (EAATs) are crucial for maintaining low extracellular glutamate concentrations in the central nervous system, thereby preventing excitotoxicity and ensuring high-fidelity synaptic transmission.[1] The pharmacological inhibition of these transporters is a key strategy for studying glutamatergic signaling and its role in various neurological conditions. This guide provides a detailed comparison of two widely used EAAT inhibitors: DL-threo-β-benzyloxyaspartate (DL-TBOA) and dihydrokainate (DHK).
Performance and Specificity
This compound and DHK are both non-transportable inhibitors, meaning they block the transporter without being moved into the cell, which avoids confounding effects like heteroexchange.[2] However, they exhibit distinct selectivity profiles across the five EAAT subtypes (EAAT1-5).
This compound is a broad-spectrum EAAT inhibitor, potently blocking EAAT2 and EAAT3 with slightly lower potency for EAAT1, EAAT4, and EAAT5.[3][4] This makes it a useful tool for studying the overall effects of glutamate transporter blockade.
Dihydrokainate (DHK) , in contrast, is a selective inhibitor of EAAT2 (also known as GLT-1), displaying significantly higher potency for this subtype compared to EAAT1 and EAAT3.[5][6] This selectivity makes DHK an invaluable tool for dissecting the specific roles of the astrocytic EAAT2 transporter, which is responsible for the majority of glutamate uptake in the brain.[7]
Quantitative Inhibitory Profile
The following table summarizes the inhibitory constants (IC₅₀ or Kᵢ) of this compound and DHK against various human EAAT subtypes. These values are compiled from studies using radiolabeled substrate uptake assays in heterologous expression systems.
| Inhibitor | EAAT1 (GLAST) | EAAT2 (GLT-1) | EAAT3 (EAAC1) | EAAT4 | EAAT5 |
| This compound | IC₅₀: 70 µM[3][4] | IC₅₀: 6 µM[3][4] | IC₅₀: 6 µM[3][4] | Kᵢ: 4.4 µM[3][4] | Kᵢ: 3.2 µM[3][4] |
| Kᵢ: 2.9 µM[3] | Kᵢ: 2.2 µM[3] | Kᵢ: 9.3 µM[3] | |||
| Dihydrokainate (DHK) | Kᵢ: > 3 mM[5] | Kᵢ: 23 µM, 89 µM[5] | Kᵢ: > 3 mM[5] | No Data | No Data |
Mechanism of Action and Signaling Pathways
Both this compound and DHK act as competitive inhibitors, binding to the glutamate binding site on the transporter and preventing the uptake of glutamate from the extracellular space.[8][9] The primary consequence of EAAT inhibition is the accumulation of glutamate in the synaptic cleft and surrounding areas. This elevated extracellular glutamate leads to the over-activation of both ionotropic (e.g., NMDA and AMPA) and metabotropic glutamate receptors (mGluRs) on postsynaptic neurons.[1][10]
This excessive receptor activation can have profound effects on neuronal signaling, including:
-
Prolonged postsynaptic depolarization: Leading to increased neuronal firing and potential excitotoxicity.[1]
-
Activation of second messenger systems: Through mGluRs, influencing intracellular calcium levels and downstream signaling cascades.[9]
-
Alterations in synaptic plasticity: Affecting processes like long-term potentiation (LTP) and long-term depression (LTD).[11]
Experimental Protocols
The inhibitory activity of compounds like this compound and DHK is typically assessed using radiolabeled substrate uptake assays or fluorescence-based membrane potential assays.
Radiolabeled Substrate Uptake Assay
This method directly measures the transport of a radiolabeled substrate (e.g., [³H]L-glutamate or [³H]D-aspartate) into cells expressing a specific EAAT subtype.
Methodology:
-
Cell Culture: HEK293 or COS-7 cells are transiently or stably transfected with the cDNA for the desired human EAAT subtype. Cells are plated in 24- or 96-well plates and grown to near confluence.[5]
-
Assay Preparation: On the day of the assay, the growth medium is aspirated, and the cells are washed with a Krebs-Henseleit buffer (KHB) or Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.[2]
-
Inhibitor Incubation: Cells are pre-incubated for 5-30 minutes at room temperature with varying concentrations of the test inhibitor (e.g., this compound or DHK) or vehicle control.[2]
-
Uptake Initiation: Uptake is initiated by adding a solution containing a fixed concentration of the radiolabeled substrate (e.g., 20 nM [³H]D-aspartate).
-
Uptake Termination: After a short incubation period (typically 1-5 minutes), the uptake is terminated by rapidly washing the cells three times with ice-cold buffer to remove the extracellular radiolabeled substrate.[5]
-
Quantification: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: Non-specific uptake is determined in the presence of a saturating concentration of a known inhibitor. Specific uptake at each inhibitor concentration is calculated and plotted to determine the IC₅₀ value.
FLIPR Membrane Potential (FMP) Assay
This is an indirect, fluorescence-based method that measures changes in membrane potential. Since EAATs are electrogenic (their activity involves the net movement of positive charge into the cell), their activation by a substrate causes membrane depolarization, which can be detected by a voltage-sensitive fluorescent dye.
Methodology:
-
Cell Culture: EAAT-expressing cells are plated in black, clear-bottom 96- or 384-well microplates and incubated overnight.[4][12]
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a loading buffer containing a fluorescent membrane potential-sensitive dye (e.g., from the FLIPR Membrane Potential Assay Kit) for 30-60 minutes at 37°C.[4]
-
Assay Execution: The plate is placed in a FLIPR instrument. The baseline fluorescence is measured.
-
Compound Addition: The inhibitor (this compound or DHK) is added to the wells, followed shortly by the addition of a saturating concentration of a substrate like L-glutamate.
-
Signal Detection: The change in fluorescence intensity is monitored in real-time. Inhibitors will reduce the depolarization (and thus the fluorescence change) induced by the substrate.
-
Data Analysis: The reduction in the fluorescence signal at various inhibitor concentrations is used to calculate the IC₅₀ value.
Conclusion
This compound and DHK are both indispensable tools for investigating the function of excitatory amino acid transporters. The choice between them depends on the specific research question.
-
This compound is the inhibitor of choice for studying the global consequences of impaired glutamate uptake, as it blocks multiple EAAT subtypes.
-
DHK is ideal for isolating the specific contribution of the EAAT2/GLT-1 transporter, which is predominantly expressed in astrocytes and is the major player in glutamate clearance in many brain regions.
The experimental protocols outlined above provide robust and reproducible methods for quantifying the potency of these and other EAAT inhibitors, furthering our understanding of glutamatergic neurotransmission in health and disease.
References
- 1. Frontiers | Disruption of Glutamate Transport and Homeostasis by Acute Metabolic Stress [frontiersin.org]
- 2. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 3. Frontiers | EAAT5 Glutamate Transporter-Mediated Inhibition in the Vertebrate Retina [frontiersin.org]
- 4. moleculardevices.com [moleculardevices.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Regulation of Synaptic Transmission by Ambient Extracellular Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibitions of glutamate transporters EAAT1 and EAAT2 compromise glutamate transport in photoreceptor to ON- bipolar cell synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Excitatory Amino Acid Transporters (EAATs): Glutamate Transport and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Glutamate: The Master Neurotransmitter and Its Implications in Chronic Stress and Mood Disorders [frontiersin.org]
- 12. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems [moleculardevices.com]
DL-TBOA: A Comparative Guide to its Selectivity for Excitatory Amino Acid Transporters Over Glutamate Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DL-Threo-β-benzyloxyaspartate (DL-TBOA), a potent inhibitor of Excitatory Amino Acid Transporters (EAATs), and its selectivity over ionotropic and metabotropic glutamate receptors. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their neuroscience studies.
Executive Summary
This compound is a widely utilized pharmacological tool for studying the physiological roles of glutamate transporters. Its utility is underscored by its high selectivity for all EAAT subtypes while exhibiting negligible effects on glutamate receptors. This competitive, non-transportable blocker effectively inhibits glutamate uptake by EAATs, leading to an increase in extracellular glutamate concentrations. This property makes this compound an invaluable instrument for investigating synaptic transmission, neurotoxicity, and the dynamics of glutamate homeostasis.
Performance Data: this compound Inhibition of EAAT Subtypes
The inhibitory activity of this compound on various human EAAT subtypes has been quantified using different experimental paradigms. The following tables summarize the key inhibition constants (IC₅₀ and Kᵢ) obtained from radiolabeled substrate uptake assays and electrophysiological measurements.
Table 1: Inhibitory Potency (IC₅₀) of this compound on Human EAATs
| EAAT Subtype | IC₅₀ (µM) | Experimental System | Reference |
| EAAT1 (GLAST) | 70 | Uptake Assay | --INVALID-LINK--, --INVALID-LINK-- |
| EAAT2 (GLT-1) | 6 | Uptake Assay | --INVALID-LINK--, --INVALID-LINK-- |
| EAAT3 (EAAC1) | 6 | Uptake Assay | --INVALID-LINK--, --INVALID-LINK-- |
Table 2: Inhibition Constants (Kᵢ) of this compound for Human EAATs
| EAAT Subtype | Kᵢ (µM) | Experimental System | Reference |
| EAAT1 (GLAST) | 42 | [¹⁴C]glutamate uptake in COS-1 cells | --INVALID-LINK--, --INVALID-LINK-- |
| EAAT1 (GLAST) | 9.3 | [³H]-d-Asp uptake in HEK293 cells | --INVALID-LINK-- |
| EAAT2 (GLT-1) | 5.7 | [¹⁴C]glutamate uptake in COS-1 cells | --INVALID-LINK--, --INVALID-LINK-- |
| EAAT2 (GLT-1) | 2.2 | [³H]-d-Asp uptake in HEK293 cells | --INVALID-LINK-- |
| EAAT3 (EAAC1) | 2.9 | [³H]-d-Asp uptake in HEK293 cells | --INVALID-LINK-- |
| EAAT4 | 4.4 | Competitive binding assay | --INVALID-LINK--, --INVALID-LINK-- |
| EAAT5 | 3.2 | Competitive binding assay | --INVALID-LINK--, --INVALID-LINK-- |
Selectivity Profile: EAATs vs. Glutamate Receptors
A critical feature of this compound is its high selectivity for EAATs over both ionotropic (NMDA, AMPA) and metabotropic glutamate receptors.[1] Studies have shown that this compound does not exert any significant effects on these receptors at concentrations that potently block glutamate transport. This selectivity is crucial for accurately attributing the observed physiological effects to the inhibition of glutamate uptake rather than direct receptor modulation.
While specific quantitative binding data for this compound at glutamate receptors is not extensively published, functional assays consistently demonstrate a lack of agonistic or antagonistic activity. For instance, electrophysiological recordings from neurons or oocytes expressing glutamate receptors show no alteration in glutamate-evoked currents in the presence of this compound.
Experimental Protocols
To aid in the replication and validation of these findings, detailed methodologies for key experiments are provided below.
EAAT Inhibition Assay (Radiolabeled Substrate Uptake)
This protocol is adapted from studies using cell lines transiently expressing human EAAT subtypes.
-
Cell Culture and Transfection:
-
HEK293 or COS-1 cells are cultured in appropriate media and transiently transfected with plasmids encoding the human EAAT subtype of interest (e.g., EAAT1, EAAT2, or EAAT3).
-
-
Uptake Assay:
-
Transfected cells are seeded in 24-well plates.
-
After 24-48 hours, the culture medium is removed, and cells are washed with a modified phosphate-buffered saline (PBS) containing 137 mM NaCl, 2.7 mM KCl, 8.1 mM Na₂HPO₄, 1.5 mM KH₂PO₄, 1 mM MgCl₂, 1 mM CaCl₂, and 10 mM D-glucose, pH 7.4.
-
Cells are preincubated in the modified PBS for 10-15 minutes at 37°C.
-
The preincubation buffer is aspirated, and cells are incubated with a solution containing a low concentration (e.g., 1 µM) of radiolabeled substrate (e.g., [³H]-D-aspartate or [¹⁴C]-glutamate) and varying concentrations of this compound.
-
Uptake is allowed to proceed for a defined period (e.g., 10-15 minutes) at 37°C.
-
The uptake is terminated by rapidly washing the cells with ice-cold PBS.
-
Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis:
-
Non-specific uptake is determined in the presence of a saturating concentration of a non-radiolabeled substrate (e.g., L-glutamate).
-
IC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve. Kᵢ values can be derived using the Cheng-Prusoff equation.
-
Glutamate Receptor Activity Assay (Whole-Cell Electrophysiology)
This protocol describes a general method to assess the effect of this compound on ionotropic glutamate receptors (NMDA and AMPA receptors) in neurons.
-
Slice Preparation or Neuronal Culture:
-
Acute brain slices (e.g., hippocampal or cortical) are prepared from rodents, or primary neuronal cultures are established.
-
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are obtained from individual neurons.
-
The neuron is voltage-clamped at a holding potential suitable for recording AMPA receptor-mediated currents (e.g., -70 mV) or NMDA receptor-mediated currents (e.g., +40 mV).
-
Synaptic responses are evoked by electrical stimulation of afferent fibers, or glutamate receptor agonists (e.g., AMPA or NMDA) are locally applied.
-
After establishing a stable baseline of evoked currents, this compound is bath-applied at a concentration known to inhibit EAATs (e.g., 10-100 µM).
-
The amplitude and kinetics of the glutamate receptor-mediated currents are monitored before, during, and after the application of this compound.
-
-
Data Analysis:
-
A lack of significant change in the amplitude or kinetics of the agonist-evoked currents in the presence of this compound indicates its inactivity at the respective glutamate receptor subtype.
-
Metabotropic Glutamate Receptor Activity Assay (Calcium Imaging)
This protocol outlines a method to test for this compound activity at Gq-coupled metabotropic glutamate receptors (e.g., mGluR1, mGluR5).
-
Cell Culture and Transfection:
-
A suitable cell line (e.g., HEK293) is transfected with the metabotropic glutamate receptor of interest.
-
-
Calcium Imaging:
-
Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Cells are imaged using a fluorescence microscope.
-
A baseline fluorescence level is established.
-
A known agonist for the expressed mGluR (e.g., (S)-3,5-DHPG) is applied to confirm receptor functionality, which should elicit an increase in intracellular calcium.
-
After washout of the agonist and re-establishment of the baseline, this compound is applied at relevant concentrations.
-
Changes in intracellular calcium levels are monitored.
-
-
Data Analysis:
-
The absence of a change in intracellular calcium concentration upon application of this compound indicates a lack of agonistic activity. To test for antagonistic activity, this compound would be co-applied with the mGluR agonist.
-
Visualizing the Molecular Landscape
The following diagrams illustrate the key molecular players and experimental workflows discussed in this guide.
Conclusion
This compound stands out as a highly selective and potent inhibitor of Excitatory Amino Acid Transporters. The extensive body of evidence confirms its robust inhibitory action across all EAAT subtypes, with a clear lack of confounding activity at ionotropic and metabotropic glutamate receptors. This makes this compound an exemplary pharmacological tool for elucidating the roles of glutamate transport in health and disease. Researchers can confidently employ this compound to manipulate extracellular glutamate levels and dissect the specific contributions of EAATs to synaptic function and neuronal viability.
References
A Comparative Analysis of DL-TBOA and Other Excitatory Amino Acid Transporter (EAAT) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Excitatory Amino Acid Transporter (EAAT) inhibitor DL-threo-β-benzyloxyaspartate (DL-TBOA) with other notable EAAT inhibitors, including TFB-TBOA, UCPH-101, and WAY-213613. The information presented is supported by experimental data to assist researchers in selecting the most appropriate inhibitor for their specific needs.
Introduction to EAATs and Their Inhibition
Excitatory Amino Acid Transporters (EAATs) are a family of five sodium-dependent glutamate transporters (EAAT1-5) crucial for maintaining low extracellular glutamate concentrations in the central nervous system.[1] By clearing glutamate from the synaptic cleft, EAATs prevent excitotoxicity and modulate synaptic transmission.[1] Inhibition of these transporters is a key pharmacological strategy for studying glutamatergic signaling and for the potential development of therapeutics for neurological disorders.[2][3]
This compound is a potent, non-transportable, and competitive inhibitor of multiple EAAT subtypes.[4][5] This guide will compare its activity with other widely used inhibitors that offer varying degrees of potency and selectivity.
Data Presentation: A Quantitative Comparison of EAAT Inhibitors
The following table summarizes the inhibitory constants (IC50 and Ki) of this compound and its counterparts against the major EAAT subtypes. Lower values indicate higher potency.
| Inhibitor | Target EAAT Subtype | IC50 | Ki | Notes |
| This compound | EAAT1 | 70 µM[4] | 42 µM[4] | Broad-spectrum, competitive inhibitor.[4] |
| EAAT2 | 6 µM[4] | 5.7 µM[4] | ||
| EAAT3 | 6 µM[4] | - | ||
| EAAT4 | - | 4.4 µM[4] | ||
| EAAT5 | - | 3.2 µM[4] | ||
| TFB-TBOA | EAAT1 | 22 nM[6] | - | A potent analog of L-TBOA.[7] |
| EAAT2 | 17 nM[6] | - | ||
| EAAT3 | 300 nM[6] | - | ||
| UCPH-101 | EAAT1 | 660 nM[8] | - | Selective, non-competitive inhibitor of EAAT1.[5][8] |
| EAAT2 | >300,000 nM[8] | - | ||
| EAAT3 | >300,000 nM[8] | - | ||
| WAY-213613 | EAAT1 | 5 µM[9] | - | Potent and highly selective inhibitor for hEAAT2.[9] |
| EAAT2 | 85 nM[3][9] | 0.07 µM[9] | ||
| EAAT3 | 3.8 µM[9] | - |
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental methodologies: radiolabeled substrate uptake assays and electrophysiological recordings.
Radiolabeled Substrate Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of a radiolabeled substrate (e.g., [14C]glutamate or [3H]-d-aspartate) into cells expressing a specific EAAT subtype.
Protocol Outline:
-
Cell Culture: Mammalian cell lines (e.g., HEK293 or COS-1) are transiently or stably transfected with the cDNA encoding the desired human or rodent EAAT subtype (e.g., hEAAT1, hEAAT2).
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere and grow.
-
Incubation with Inhibitor: Cells are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) for a defined period at room temperature or 37°C.
-
Substrate Addition: A solution containing the radiolabeled substrate (e.g., [14C]glutamate) is added to initiate the uptake reaction.
-
Termination of Uptake: After a short incubation period (typically a few minutes), the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the transporter activity. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Electrophysiological Recording
This technique measures the ion currents associated with glutamate transport. EAATs are electrogenic, meaning they generate an electrical current as they transport glutamate across the cell membrane.
Protocol Outline:
-
Oocyte or Cell Preparation: Xenopus laevis oocytes are injected with cRNA encoding the desired EAAT subtype, or transfected mammalian cells are used.
-
Two-Electrode Voltage Clamp (for oocytes) or Patch-Clamp (for cells): The cell membrane potential is clamped at a specific voltage.
-
Application of Glutamate: Glutamate is applied to the cell, which activates the transporters and generates an inward current.
-
Application of Inhibitor: The inhibitor is co-applied with glutamate or pre-applied. The reduction in the glutamate-induced current indicates the degree of inhibition.
-
Data Analysis: The inhibitory constant (Ki or Kb) can be determined by analyzing the effect of different inhibitor concentrations on the glutamate dose-response curve. A competitive inhibitor will shift the curve to the right without changing the maximum current, while a non-competitive inhibitor will reduce the maximum current.[5]
Mandatory Visualizations
Signaling Consequences of EAAT Inhibition
Caption: Signaling pathway initiated by the inhibition of Excitatory Amino Acid Transporters (EAATs).
Experimental Workflow for EAAT Inhibitor Characterization
Caption: A typical experimental workflow for the identification and characterization of novel EAAT inhibitors.
References
- 1. Multiple Signaling Pathways Regulate Cell Surface Expression and Activity of the Excitatory Amino Acid Carrier 1 Subtype of Glu Transporter in C6 Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A computational approach yields selective inhibitors of human excitatory amino acid transporter 2 (EAAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Allosteric Modulation of an Excitatory Amino Acid Transporter: The Subtype-Selective Inhibitor UCPH-101 Exerts Sustained Inhibition of EAAT1 through an Intramonomeric Site in the Trimerization Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Characterization of novel L-threo-beta-benzyloxyaspartate derivatives, potent blockers of the glutamate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UCPH 101 | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 9. Structural basis of ligand binding modes of human EAAT2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inhibitory Activity of DL-TBOA on Excitatory Amino Acid Transporter Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory constant (Ki) of DL-Threo-β-benzyloxyaspartate (DL-TBOA) across various excitatory amino acid transporter (EAAT) subtypes. The data presented is compiled from multiple studies to offer a robust overview for researchers in neuroscience and pharmacology. Detailed experimental methodologies are included to support the interpretation of the data and facilitate experimental design.
Inhibitory Potency of this compound Across EAAT Subtypes
This compound is a widely used competitive, non-transportable inhibitor of excitatory amino acid transporters. Its affinity for the different EAAT subtypes varies, and understanding these differences is crucial for its application as a pharmacological tool. The following table summarizes the inhibitory constants (Ki) and IC50 values of this compound for human and rodent EAAT subtypes.
| EAAT Subtype | Inhibitor | Ki (μM) | IC50 (μM) | Species | Experimental System |
| EAAT1 (GLAST) | This compound | 2.9 - 42 | 70 | Human | HEK293 cells, COS-1 cells |
| EAAT2 (GLT-1) | This compound | 2.2 - 5.7 | 6 | Human | HEK293 cells, COS-1 cells |
| EAAT3 (EAAC1) | This compound | 9.3 | 6 | Human | HEK293 cells |
| EAAT4 | This compound | 4.4 | - | Human | - |
| EAAT5 | This compound | 3.2 | - | Human | - |
Note: Ki and IC50 values can vary depending on the experimental conditions, such as the expression system, radioligand or substrate used, and assay buffer composition.
Comparison with Other EAAT Inhibitors
To provide a broader context, the inhibitory potency of this compound is compared with other commonly used EAAT inhibitors.
| Inhibitor | EAAT1 (Ki/IC50) | EAAT2 (Ki/IC50) | EAAT3 (Ki/IC50) | Selectivity Profile |
| This compound | 2.9 - 70 μM | 2.2 - 6 μM | 6 - 9.3 μM | Broad-spectrum, with some preference for EAAT2/3 over EAAT1 |
| TFB-TBOA | 22 nM (IC50) | 17 nM (IC50) | 300 nM (IC50) | Potent, broad-spectrum, with higher affinity for EAAT1/2 than EAAT3[1] |
| UCPH-101 | 0.66 μM (IC50) | >100 μM | >100 μM | Highly selective for EAAT1[1][2] |
Experimental Protocols
The determination of the inhibitory constant (Ki) for this compound on EAAT subtypes is primarily achieved through two key experimental approaches: radiolabeled substrate uptake assays and electrophysiological recordings.
[3H]-D-Aspartate Uptake Assay
This biochemical assay measures the inhibition of the transporter's ability to uptake a radiolabeled substrate, such as [3H]-D-aspartate, in the presence of the inhibitor.
General Protocol:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or COS-1) is cultured and transiently transfected with the cDNA encoding the specific human or rodent EAAT subtype of interest.
-
Cell Plating: Transfected cells are plated into multi-well plates and allowed to express the transporter for 24-48 hours.
-
Assay Initiation: The cell culture medium is removed, and the cells are washed with a sodium-containing buffer.
-
Inhibitor Incubation: Cells are pre-incubated for a defined period with varying concentrations of the inhibitor (e.g., this compound).
-
Substrate Addition: The uptake reaction is initiated by adding a solution containing a fixed concentration of the radiolabeled substrate (e.g., [3H]-D-aspartate) and the corresponding inhibitor concentration.
-
Uptake Termination: After a short incubation period (typically 1-10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of substrate uptake is plotted against the inhibitor concentration. The IC50 value (the concentration of inhibitor that reduces the specific uptake by 50%) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity (Km) of the substrate.
Whole-Cell Patch-Clamp Electrophysiology
This electrophysiological technique directly measures the transporter-mediated currents and their inhibition by the compound of interest.
General Protocol:
-
Cell Preparation: Cells expressing the EAAT subtype of interest (e.g., transfected HEK293 cells or Xenopus oocytes) are prepared for electrophysiological recording.
-
Patch-Clamp Setup: A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane (a "giga-seal"). The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of whole-cell currents.
-
Recording of Transporter Currents: The cell is voltage-clamped at a specific holding potential (e.g., -60 mV). The application of glutamate or another substrate induces an inward current, which is mediated by the electrogenic activity of the EAATs.
-
Inhibitor Application: A solution containing the inhibitor (e.g., this compound) is perfused onto the cell, and the resulting change in the substrate-induced current is recorded.
-
Dose-Response Analysis: The inhibition of the transporter current is measured at various concentrations of the inhibitor.
-
Data Analysis: The percentage of current inhibition is plotted against the inhibitor concentration to determine the IC50 value. Similar to the uptake assay, the Ki can be calculated from the IC50.
Visualizing Experimental and Signaling Pathways
To better understand the experimental workflow and the biological context of EAAT inhibition, the following diagrams are provided.
Caption: Experimental workflows for determining the inhibitory constant (Ki) of this compound.
Caption: Simplified signaling pathway at a glutamatergic synapse showing the role of EAATs and the effect of this compound.
References
Comparative Effects of DL-TBOA on Different Neuronal and Glial Populations: A Comprehensive Guide
Introduction
DL-threo-β-benzyloxyaspartate (DL-TBOA) is a potent, competitive, and non-transportable antagonist of excitatory amino acid transporters (EAATs).[1][2] By blocking the reuptake of glutamate from the synaptic cleft, this compound serves as a critical pharmacological tool for investigating the roles of glutamate transporters in synaptic transmission, neuronal excitability, and pathophysiology.[3][4] This guide provides a comparative analysis of the effects of this compound across various neuronal and glial populations, supported by quantitative data and detailed experimental methodologies.
Mechanism of Action
This compound inhibits multiple EAAT subtypes, including EAAT1, EAAT2, and EAAT3, with varying potencies. This blockade prevents the clearance of synaptically released glutamate, leading to its accumulation in the extracellular space.[5][6] The elevated ambient glutamate levels subsequently activate both synaptic and extrasynaptic glutamate receptors, primarily N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, leading to a range of downstream effects on neuronal and glial function.[5]
Quantitative Comparison of this compound Effects
The following table summarizes the key quantitative effects of this compound observed in different central nervous system cell populations.
| Cell Population | Brain Region | Parameter Measured | This compound Concentration | Observed Effect | Reference |
| Hippocampal Neurons | Hippocampus | Cell Death (EC₅₀) | 38 - 48 µM | Induces significant cell death after 48 hours. | [7] |
| CA3 Pyramidal Neurons | Hippocampus | NMDA Receptor Current | 200 µM | Rapidly activates NMDA receptors, leading to currents of 331 ± 60 pA. | [5] |
| CA1 Pyramidal Neurons | Hippocampus | NMDAR-mediated EPSC Decay | 100 nM (TFB-TBOA) | Prolongs the decay of NMDAR excitatory postsynaptic currents (EPSCs). | [8] |
| CA1 Pyramidal Neurons | Hippocampus | AMPAR-mediated EPSC Decay | 100 nM (TFB-TBOA) with CTZ | Prolongs AMPAR EPSC decay only when desensitization is reduced. | [8] |
| General Neuronal Population | Neocortex (Immature) | Intracellular Ca²⁺ | Not specified | Induces synchronous rises in intracellular Ca²⁺ across the neuronal population. | [9] |
| Astrocytes | Cortex | Synaptically Activated Transporter Currents (STCs) | IC₅₀ of 13 nM (TFB-TBOA) | Potently inhibits STCs in astrocytes. | [8] |
| Astrocytes | Cortex | Intracellular Na⁺ | Up to 500 µM | Causes no significant alteration of intracellular Na⁺ concentration. | [10] |
| Astrocytes | CA1 Stratum Radiatum | STC Amplitude | 10 µM | Reversibly reduces the amplitude and slows the decay of STCs. | [11] |
| D1 Medium Spiny Neurons | Dorsolateral Striatum | Evoked IPSC Amplitude | Not specified (T-TBOA) | Reduces the amplitude of evoked inhibitory postsynaptic currents (IPSCs). | [12] |
Signaling Pathways and Experimental Workflows
Signaling Cascade of this compound-Induced Excitotoxicity
This compound initiates a signaling cascade by blocking glutamate transporters, which leads to an accumulation of extracellular glutamate. This excess glutamate over-activates postsynaptic receptors, particularly NMDA receptors, causing excessive calcium influx and subsequent neuronal damage, a process known as excitotoxicity.[7][13]
Caption: Signaling pathway of this compound-induced excitotoxicity.
Differential Effects on Excitatory vs. Inhibitory Circuits
Recent evidence suggests that the baseline level of ambient glutamate may be higher at synapses onto inhibitory interneurons compared to excitatory pyramidal neurons.[14] Consequently, blocking glutamate reuptake with this compound could differentially impact these circuits. An initial, more pronounced effect on inhibitory neurons could alter the overall excitatory/inhibitory (E/I) balance within a neuronal network.[14][15]
References
- 1. This compound | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 2. Mechanism of inhibition of the glutamate transporter EAAC1 by the conformationally-constrained glutamate analog (+)-HIP-B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Frontiers | Glutamate Transporters in Hippocampal LTD/LTP: Not Just Prevention of Excitotoxicity [frontiersin.org]
- 5. Inhibition of uptake unmasks rapid extracellular turnover of glutamate of nonvesicular origin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reducing Glutamate Uptake in Rat Hippocampal Slices Enhances Astrocytic Membrane Depolarization While Down-Regulating CA3–CA1 Synaptic Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurotoxic and neuroprotective effects of the glutamate transporter inhibitor DL-threo-beta-benzyloxyaspartate (this compound) during physiological and ischemia-like conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of a novel glutamate transporter blocker, (2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (TFB-TBOA), on activities of hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glutamate Transporters Prevent the Generation of Seizures in the Developing Rat Neocortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. faculty.kaust.edu.sa [faculty.kaust.edu.sa]
- 11. Neuronal Glutamate Transporters Limit Activation of NMDA Receptors by Neurotransmitter Spillover on CA1 Pyramidal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. elifesciences.org [elifesciences.org]
- 13. Frontiers | The Biology and Pathobiology of Glutamatergic, Cholinergic, and Dopaminergic Signaling in the Aging Brain [frontiersin.org]
- 14. Higher ambient synaptic glutamate at inhibitory versus excitatory neurons differentially impacts NMDA receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mpfi.org [mpfi.org]
Safety Operating Guide
Personal protective equipment for handling DL-Tboa
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling DL-threo-β-Benzyloxyaspartate (DL-TBOA). The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling, and disposal protocols to ensure laboratory safety and experimental integrity.
Compound Overview and Hazard Assessment
This compound is a potent, competitive, and non-transportable inhibitor of excitatory amino acid transporters (EAATs).[1][2][3] It is widely used in neuroscience research to study the roles of glutamate transporters in synaptic transmission and neurotoxicity.[4] While safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) and has low reactivity and flammability ratings, its biological activity warrants careful handling.[5] In vivo studies have shown that administration of this compound can significantly elevate extracellular glutamate levels, leading to neuronal damage and seizures.[6] Therefore, treating this compound with the standard precautions for handling neuroactive compounds is essential.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound powder or solutions to minimize exposure and ensure personal safety. Adherence to standard laboratory safety protocols is paramount.[7]
| PPE Category | Item | Specification & Rationale |
| Eye & Face Protection | Safety Glasses with Side Shields | Minimum requirement for all lab activities involving this compound to protect against accidental splashes or airborne particles.[7] |
| Chemical Splash Goggles | Required when preparing stock solutions or handling larger quantities where a splash hazard exists.[7][8] | |
| Hand Protection | Nitrile Gloves | Minimum requirement for incidental contact.[7][9] Due to a lack of specific glove material testing, it is recommended to use two pairs of nitrile gloves (double-gloving) for enhanced protection. Gloves must be changed immediately upon contamination.[5][9] |
| Body Protection | Laboratory Coat | Standard practice to protect skin and personal clothing from contamination.[7] |
| Respiratory Protection | Not generally required | An SDS for this compound indicates that respiratory protection is not required under normal handling conditions.[5][8] However, if there is a risk of aerosolization (e.g., during sonication), work should be conducted in a certified chemical fume hood. |
Operational Plan: Handling and Experimental Protocols
3.1. Preparing Stock Solutions
This compound is typically supplied as a powder and is soluble in dimethyl sulfoxide (DMSO) and water (with gentle warming).[3]
-
Step 1: Pre-Handling Preparation
-
Don all required PPE as specified in the table above.
-
Ensure a chemical fume hood is operational if weighing the powder form.
-
Prepare and label all necessary vials and solvent containers.
-
-
Step 2: Weighing and Dissolving
-
Weigh the desired amount of this compound powder in a fume hood to avoid inhalation of fine particulates.
-
Add the appropriate solvent (e.g., DMSO) to the powder. To aid dissolution, the tube can be warmed to 37°C for 10 minutes or sonicated.
-
-
Step 3: Storage
-
Store stock solutions at -20°C for long-term stability. It is recommended to prepare and use solutions on the same day if possible.[3]
-
3.2. Use in Cell-Based Assays
The following is a generalized protocol for using this compound in a glutamate uptake assay, based on cited experiments.[6]
-
Step 1: Cell Culture Preparation
-
Step 2: Pre-incubation
-
Step 3: Incubation with this compound
-
Aspirate the pre-incubation buffer.
-
Incubate the cells with buffer containing radiolabeled L-glutamate in the presence of various concentrations of this compound for a defined period (e.g., 12 minutes at 37°C).[6]
-
-
Step 4: Post-Incubation
-
Terminate the uptake experiment and process cells for analysis (e.g., scintillation counting).
-
Disposal Plan
All materials contaminated with this compound must be disposed of as chemical waste.
-
Solid Waste:
-
Contaminated PPE (gloves, etc.), weigh boats, and empty vials should be collected in a dedicated, sealed, and clearly labeled hazardous waste bag.
-
-
Liquid Waste:
-
Aqueous solutions and organic solvent solutions (e.g., DMSO) containing this compound should be collected in separate, sealed, and clearly labeled hazardous waste containers. Do not mix incompatible waste streams.
-
-
Sharps Waste:
-
Contaminated needles, pipette tips, or other sharps must be disposed of in a designated sharps container for chemical waste.
-
Emergency First-Aid Procedures
In case of accidental exposure, follow these first-aid measures immediately.[5][8]
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If symptoms persist, seek medical attention.[5] |
| Skin Contact | Wash the affected area thoroughly with soap and water. If irritation occurs or persists, consult a doctor.[8] |
| Eye Contact | Immediately flush the eyes with running water for several minutes.[5] Seek medical attention if symptoms persist. |
| Ingestion | Rinse the mouth with water. If symptoms persist, consult a doctor.[5][8] |
Mandatory Visualization: Safe Handling Workflow
The diagram below illustrates the standard workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. This compound | CAS:205309-81-5 | inhibitor of excitatory amino acid transporters | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | EAAT inhibitor | Hello Bio [hellobio.com]
- 4. DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
